Product packaging for Aspochalasin I(Cat. No.:)

Aspochalasin I

Cat. No.: B1257467
M. Wt: 417.5 g/mol
InChI Key: TYOGSRFPSVCJQL-QYNSZGEFSA-N
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Description

Aspochalasin I is a cytochalasin. It has a role as a fungal metabolite.
This compound has been reported in Ericameria laricifolia and Aspergillus flavipes with data available.
from Aspergillus sp.;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO5 B1257467 Aspochalasin I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(1R,4E,6R,7S,10E,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione

InChI

InChI=1S/C24H35NO5/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)30-24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19+,20-,22+,24-/m1/s1

InChI Key

TYOGSRFPSVCJQL-QYNSZGEFSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CC[C@@H]([C@@H](/C=C/C(=O)O3)O)O)\C)C=C1C)CC(C)C

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC(=O)O3)O)O)C)C=C1C)CC(C)C

Synonyms

aspochalasin I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Aspochalasin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochalasin I is a fungal secondary metabolite belonging to the cytochalasan family, a class of compounds known for their wide range of biological activities. Isolated from various Aspergillus species, this compound has garnered interest for its potential therapeutic applications, notably as an inhibitor of melanogenesis. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation and characterization, and a discussion of its known mechanisms of action, with a focus on its effects on cellular signaling pathways.

Chemical Structure and Stereochemistry

This compound is a complex macrocyclic compound characterized by a highly substituted perhydroisoindolone ring fused to an 11-membered macrocycle. The systematic IUPAC name for this compound is (1R,4E,6R,7S,10E,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.0¹¹⁶]nonadeca-4,10,13-triene-3,19-dione[1]. This nomenclature precisely defines the absolute configuration of all stereocenters within the molecule, which is crucial for its biological activity.

The chemical formula of this compound is C₂₄H₃₅NO₅, with a molecular weight of approximately 417.5 g/mol [1]. The structure features several key functional groups, including two hydroxyl groups, a lactone, and a lactam within the tricyclic core. The presence of multiple chiral centers results in a complex three-dimensional architecture.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₅NO₅--INVALID-LINK--
Molecular Weight 417.5 g/mol --INVALID-LINK--
IUPAC Name (1R,4E,6R,7S,10E,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.0¹¹⁶]nonadeca-4,10,13-triene-3,19-dione--INVALID-LINK--
CAS Number 670225-69-1--INVALID-LINK--
Appearance Yellow solid[2]
Solubility Soluble in DMSO, Methanol, Ethanol[2]

Spectroscopic Data for Structural Elucidation

The structure of this compound and its derivatives has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H and ¹³C NMR Data for the Aspochalasin Core (from Aspochalasin H1 in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
1174.6-
352.23.10 (d, 10.0)
460.54.40 (d, 1.9)
573.43.80 (m)
6135.6-
7140.66.04 (d, 11.0)
845.12.64 (m)
968.4-
1038.31.76/1.63 (m)
1129.52.29/2.10 (m)
13125.15.39 (s)
14136.2-
1540.22.60 (m)
1632.11.56 (m)
1770.83.78 (m)
1878.43.80 (m)
1961.72.82 (s)
2054.7-
21208.0-
2221.21.21 (d, 7.0)
2316.51.76 (s)
2446.11.29 (m)
2524.91.90 (m)
2622.80.91 (d, 2.5)
2722.10.90 (d, 2.5)

Data adapted from a study on Aspochalasin H1, a stereoisomer of Aspochalasin H.[3][4]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of this compound. For the related compound Aspochalasin H1, the molecular formula C₂₄H₃₅NO₅ was established by the positive mode quasi-molecular ion peaks at m/z 418.2592 for [M+H]⁺ and m/z 440.2398 for [M+Na]⁺[5].

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from fungal cultures, such as Aspergillus flavipes or other Aspergillus species. The general workflow for its isolation is as follows:

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Large-scale fermentation of Aspergillus sp. in a suitable liquid or solid-state medium. Extraction Extraction of the fungal biomass and culture broth with an organic solvent (e.g., ethyl acetate). Fermentation->Extraction Concentration Concentration of the crude extract under reduced pressure. Extraction->Concentration Chromatography1 Initial fractionation by column chromatography (e.g., silica gel). Concentration->Chromatography1 Chromatography2 Further purification by preparative High-Performance Liquid Chromatography (HPLC). Chromatography1->Chromatography2 Pure_Compound Isolation of pure this compound. Chromatography2->Pure_Compound

Fig. 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Mass Spectrometry: HR-ESI-MS is performed to confirm the molecular formula. The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Mechanism of Action and Signaling Pathways

This compound, like other cytochalasans, exerts its biological effects by interacting with fundamental cellular processes. Its two most prominent reported activities are the inhibition of melanogenesis and the disruption of the actin cytoskeleton.

Inhibition of Melanogenesis

This compound has been identified as a potent inhibitor of melanogenesis in Mel-Ab cells with an IC₅₀ value of 22.4 µM, without showing cytotoxicity at effective concentrations[2][6]. The primary mechanism of this inhibition is through the direct suppression of tyrosinase activity[2]. Tyrosinase is the rate-limiting enzyme in the melanin biosynthesis pathway.

melanogenesis_pathway cluster_upstream Upstream Signaling cluster_synthesis Melanin Synthesis alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Transcription Tyrosine Tyrosine Tyrosinase->Tyrosine DOPA L-DOPA Tyrosinase->DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Aspochalasin_I This compound Aspochalasin_I->Tyrosinase Inhibition

Fig. 2: Melanogenesis pathway and the inhibitory action of this compound.
Interaction with the Actin Cytoskeleton

As a member of the cytochalasan family, this compound is predicted to interfere with actin polymerization. Cytochalasins are known to bind to the barbed (plus) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton[5]. This interference with a fundamental component of the cell's structure affects numerous cellular processes, including cell motility, division, and maintenance of cell shape, and is likely the basis for the observed cytotoxic effects of some aspochalasins against cancer cell lines.

actin_polymerization cluster_polymerization Actin Polymerization G_Actin G-Actin (monomers) Nucleation Nucleation G_Actin->Nucleation F_Actin F-Actin (filament) Nucleation->F_Actin Elongation Elongation at barbed (+) end F_Actin->Elongation Elongation->F_Actin Filament Growth Aspochalasin_I This compound Aspochalasin_I->Elongation Blocks monomer addition

Fig. 3: Disruption of actin polymerization by this compound.
Potential Anticancer Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can trigger apoptosis in cancer cells. While the specific pathways affected by this compound have not been fully elucidated, cytoskeletal integrity is known to be linked to several key survival and apoptosis signaling cascades. Disruption of the actin network can lead to the activation of pro-apoptotic pathways.

apoptosis_pathway cluster_pathway Apoptosis Signaling Aspochalasin_I This compound Actin_Disruption Actin Cytoskeleton Disruption Aspochalasin_I->Actin_Disruption Bax_Bak Bax/Bak Activation Actin_Disruption->Bax_Bak Induces stress signals Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 4: A potential apoptosis pathway induced by cytoskeletal disruption.

Conclusion

This compound is a structurally complex natural product with significant biological activities. Its well-defined stereochemistry is essential for its function. The ability of this compound to inhibit melanogenesis through the targeting of tyrosinase presents opportunities for its development as a dermatological agent. Furthermore, its presumed interaction with the actin cytoskeleton, a hallmark of the cytochalasan family, suggests its potential as a tool for cell biology research and as a lead compound in anticancer drug discovery. Further investigation into the specific molecular interactions and signaling pathways modulated by this compound will be crucial for realizing its full therapeutic potential.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Aspochalasin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family, a group of fungal secondary metabolites known for their diverse and potent biological activities.[1] Isolated from various species of the Aspergillus genus, this compound has garnered interest within the scientific community for its potential therapeutic applications, including its role as an inhibitor of melanogenesis and its cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its implicated signaling pathways.

Physicochemical Properties

This compound is a complex macrocyclic molecule with a highly substituted isoindolone core. Its physicochemical properties are crucial for its handling, formulation, and mechanism of action.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₄H₃₅NO₅[1]
Molecular Weight 417.5 g/mol [1]
Appearance White powder (likely, based on related compounds)N/A
Melting Point Not reportedN/A
Solubility Soluble in DMSO, Methanol, Ethanol[4]
Optical Rotation Not specifically reported for this compound. For the closely related Aspochalasin H1: [α]²⁵_D_ = +25 (c = 0.12, MeOH)[5]

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques. While a complete set of raw spectral data for this compound is not publicly available, the data for the structurally analogous Aspochalasin H1 provides a valuable reference.

Table 2: Spectroscopic Data for Aspochalasin H1 (as a proxy for this compound)
TechniqueKey Observations and DataReference(s)
¹H NMR (500 MHz, CDCl₃) δ (ppm): 6.32 (brs, 1H), 6.04 (d, J=11.0 Hz, 1H), 5.39 (s, 1H), 4.40 (d, J=1.9 Hz, 1H), 3.80 (m, 1H), 3.78 (m, 1H), 3.10 (d, J=10.0 Hz, 1H), 3.02 (d, J=11.5 Hz, 1H), 2.82 (s, 1H), 2.64 (m, 1H), 2.60 (m, 1H), 2.29, 2.10 (m, 2H), 1.76 (s, 3H), 1.76, 1.63 (m, 2H), 1.56 (m, 1H), 1.42 (s, 3H), 1.29 (m, 1H), 1.21 (d, J=7.0 Hz, 3H), 0.91 (d, J=2.5 Hz, 3H), 0.90 (d, J=2.5 Hz, 3H)[5]
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 208.0, 174.6, 140.6, 135.6, 125.6, 125.2, 73.7, 70.8, 68.4, 60.5, 52.9, 52.2, 51.6, 48.8, 43.8, 38.8, 35.4, 31.0, 25.2, 23.7, 21.4, 20.1, 15.5, 13.7[5][6]
Infrared (IR) (KBr) ν_max_ (cm⁻¹): 3327, 2945, 2835, 1652, 1452, 1114, 1016[5]
Mass Spectrometry (MS) HR-ESI-MS m/z: 418.2592 [M+H]⁺ (for C₂₄H₃₆NO₅)[5][6]

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and biological evaluation of this compound, based on methodologies reported for aspochalasins and other fungal metabolites.

Isolation and Purification of this compound from Aspergillus sp.

This protocol outlines a typical bioassay-guided fractionation process for obtaining this compound.

1. Fungal Cultivation:

  • Inoculate a solid-state culture of a known this compound-producing Aspergillus species (e.g., Aspergillus flavipes).[3]

  • Incubate the culture under appropriate conditions (e.g., temperature, humidity, duration) to allow for fungal growth and metabolite production.

2. Extraction:

  • After the incubation period, harvest the fungal biomass and the solid substrate.

  • Extract the entire culture with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times to ensure exhaustive extraction.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to a primary separation step using column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Test the fractions for the desired biological activity (e.g., cytotoxicity) to identify the active fractions.

  • Pool the active fractions and subject them to further purification steps, which may include repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, NOESY), mass spectrometry, and IR spectroscopy.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., NCI-H460, MCF-7, SF-268) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.[3]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest the cells and determine the cell concentration using a hemocytometer.

  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the this compound stock solution in the cell culture medium.

  • Remove the old medium from the 96-well plates and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

4. Incubation:

  • Incubate the plates for a specific period (e.g., 48 or 72 hours) in the incubator.

5. MTT Assay:

  • Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add the MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

6. Data Analysis:

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the cytochalasan family, including this compound, involves the disruption of the actin cytoskeleton. This interference with a fundamental cellular component leads to a cascade of downstream effects, ultimately resulting in the observed biological activities such as cytotoxicity.

Actin Polymerization Inhibition

Aspochalasins bind to the barbed (plus) end of actin filaments, a critical site for the addition of actin monomers during filament elongation. This binding event physically blocks the incorporation of new G-actin monomers, thereby inhibiting the growth of the actin filament. This "capping" of the filament leads to a net depolymerization of the actin cytoskeleton as the uncapped pointed (minus) end continues to slowly depolymerize.

Actin_Polymerization_Inhibition cluster_actin Actin Dynamics cluster_effects Cellular Effects G-actin G-actin F-actin_elongation F-actin_elongation G-actin->F-actin_elongation Polymerization F-actin F-actin F-actin_elongation->F-actin Growth Cytoskeleton_Disruption Cytoskeleton_Disruption F-actin->G-actin Depolymerization Aspochalasin_I Aspochalasin_I Aspochalasin_I->F-actin_elongation Inhibits Cell_Motility_Inhibition Cell_Motility_Inhibition Cytoskeleton_Disruption->Cell_Motility_Inhibition Cytokinesis_Failure Cytokinesis_Failure Cytoskeleton_Disruption->Cytokinesis_Failure Apoptosis_Induction Apoptosis_Induction Cytoskeleton_Disruption->Apoptosis_Induction

Caption: Inhibition of actin polymerization by this compound.

Experimental Workflow for Isolation and Bioassay

The process of discovering and characterizing bioactive compounds like this compound follows a systematic workflow, from initial cultivation to final biological testing.

Experimental_Workflow Fungal_Culture Fungal_Culture Extraction Extraction Fungal_Culture->Extraction Solvent Crude_Extract Crude_Extract Extraction->Crude_Extract Chromatography Chromatography Crude_Extract->Chromatography Fractionation Fractions Fractions Chromatography->Fractions Bioassay Bioassay Fractions->Bioassay Screening Active_Fractions Active_Fractions Bioassay->Active_Fractions Purification Purification Active_Fractions->Purification HPLC Pure_Compound Pure_Compound Purification->Pure_Compound This compound Structure_Elucidation Structure_Elucidation Pure_Compound->Structure_Elucidation Spectroscopy Biological_Testing Biological_Testing Pure_Compound->Biological_Testing e.g., Cytotoxicity

Caption: Bioassay-guided isolation of this compound.

Conclusion

This compound represents a promising natural product with significant biological activities. This guide has summarized its key physical and chemical properties, provided foundational experimental protocols for its investigation, and visualized its primary mechanism of action. Further research into its specific interactions within cellular signaling pathways will be crucial for the development of this compound and its analogs as potential therapeutic agents. The data and protocols presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

The Aspochalasin I Biosynthetic Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasins are a class of fungal secondary metabolites belonging to the cytochalasan family, characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. Aspochalasin I, a prominent member of this family, has been the subject of biosynthetic studies to elucidate the intricate enzymatic machinery responsible for its formation. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in fungi, with a focus on the core enzymatic steps, regulatory mechanisms, and experimental methodologies used to investigate this complex metabolic route. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of aspochalasin biosynthesis for applications in natural product discovery, synthetic biology, and drug design.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). In fungi such as Aspergillus flavipes, the "aspo" or "flas" gene cluster encodes the core enzymes responsible for the assembly of the aspochalasin scaffold. The pathway initiates with the synthesis of a polyketide-nonribosomal peptide (PKS-NRPS) hybrid molecule, which then undergoes a series of enzymatic modifications to yield the final this compound product.

The key steps in the this compound biosynthetic pathway are:

  • Polyketide-Amino Acid Backbone Synthesis: The pathway is initiated by a multi-domain PKS-NRPS hybrid enzyme, denoted as FlasA (or AspoA in some literature). This enzyme utilizes malonyl-CoA and an amino acid precursor, typically L-phenylalanine, to construct the characteristic polyketide-amino acid backbone of aspochalasins. The PKS portion of the enzyme iteratively adds malonyl-CoA units to a growing polyketide chain, while the NRPS domain activates and incorporates the amino acid.

  • Cyclization and Ring Formation: Following the synthesis of the linear precursor, the PKS-NRPS enzyme facilitates an intramolecular Diels-Alder reaction, a key step in forming the fused ring system of the aspochalasin core.

  • Tailoring Modifications: A series of tailoring enzymes, including oxidases, reductases, and transferases, then modify the core structure to generate the diverse array of aspochalasin analogs. The conversion of aspochalasin D to aspochalasin B is a crucial step in the pathway leading to this compound. This conversion is catalyzed by an FAD-dependent oxidase, FlasF.[1] this compound is a stereoisomer of aspochalasin B.

  • Role of AspoA/FlasF Oxidase: The berberine bridge enzyme (BBE)-like oxidase, AspoA (highly similar to FlasF), plays a pivotal role as a pathway switch. It can catalyze a double bond isomerization, diverting intermediates towards different aspochalasin derivatives.[1]

Data Presentation: Quantitative Analysis of Aspochalasin D Production

Quantitative data on the production of aspochalasin intermediates and final products is crucial for understanding the efficiency of the biosynthetic pathway and for developing strategies for yield improvement. The following table summarizes the production of aspochalasin D in wild-type and genetically engineered strains of Aspergillus flavipes.[1]

StrainGenotypeAspochalasin D Titer (mg/L)Fold Change vs. Wild Type
A. flavipes WTWild Type43.81.0
A. flavipes ΔaspoAaspoA gene deletion215.64.9
A. flavipes OE-aspoGaspoG overexpression358.28.2
A. flavipes ΔaspoA-OE-aspoGaspoA deletion, aspoG overexpression812.118.5

Note: Enzyme kinetic parameters (Km, kcat, Vmax) for the individual enzymes of the this compound biosynthetic pathway are not yet available in the published literature. Further research involving the heterologous expression, purification, and detailed kinetic characterization of these enzymes is required to obtain this data.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Gene Cluster Identification and Functional Analysis
  • Bioinformatic Analysis: The identification of the aspochalasin biosynthetic gene cluster is typically achieved through genome mining of the producing fungal strain. Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to predict the boundaries of the BGC and annotate the putative functions of the encoded enzymes based on sequence homology.

  • Gene Disruption and Overexpression: To experimentally validate the function of candidate genes within the cluster, targeted gene disruption (knockout) and overexpression studies are performed.

    • Gene Disruption using CRISPR-Cas9:

      • gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting the gene of interest are designed and cloned into a CRISPR-Cas9 expression vector suitable for fungal transformation.

      • Protoplast Transformation: Protoplasts of the fungal strain are generated by enzymatic digestion of the cell wall. The CRISPR-Cas9 vector is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

      • Selection and Verification: Transformants are selected on appropriate media, and successful gene disruption is confirmed by PCR and sequencing of the target locus.

    • Gene Overexpression:

      • Vector Construction: The coding sequence of the gene to be overexpressed is cloned into an expression vector under the control of a strong constitutive or inducible promoter.

      • Transformation and Selection: The expression vector is introduced into the fungal host, and transformants are selected.

      • Expression Analysis: Successful overexpression is confirmed by quantitative real-time PCR (qRT-PCR) to measure transcript levels.

  • Metabolite Analysis: The metabolic profiles of the wild-type and mutant strains are compared using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify changes in the production of aspochalasins and biosynthetic intermediates.

Heterologous Expression and Purification of Biosynthetic Enzymes
  • Host Strain Selection: Aspergillus species, such as Aspergillus nidulans or Aspergillus oryzae, are often used as heterologous hosts for the expression of fungal biosynthetic enzymes due to their genetic tractability and ability to perform necessary post-translational modifications.

  • Codon Optimization and Vector Construction: The gene of interest is codon-optimized for expression in the chosen host and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, Strep-tag) to facilitate purification.

  • Transformation and Expression: The expression vector is introduced into the host strain, and protein expression is induced under appropriate culture conditions.

  • Protein Purification:

    • Cell Lysis: Fungal mycelia are harvested and lysed to release the intracellular proteins.

    • Affinity Chromatography: The crude protein extract is loaded onto an affinity chromatography column that specifically binds the affinity tag.

    • Elution and Dialysis: The tagged protein is eluted from the column, and the buffer is exchanged through dialysis.

    • Further Purification (Optional): Additional purification steps, such as size-exclusion or ion-exchange chromatography, may be performed to achieve higher purity.

    • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays
  • General Principle: In vitro assays are performed to determine the function and kinetic parameters of the purified biosynthetic enzymes. The specific assay conditions will vary depending on the enzyme being characterized.

  • PKS-NRPS Activity Assay (General Approach):

    • Reaction Mixture: A typical reaction mixture includes the purified PKS-NRPS enzyme, the necessary substrates (e.g., malonyl-CoA, amino acid, ATP), and a suitable buffer.

    • Incubation: The reaction is incubated at an optimal temperature and for a specific duration.

    • Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent.

    • Product Analysis: The extracted products are analyzed by HPLC-MS to identify the synthesized polyketide-amino acid product.

  • Oxidase (FlasF/AspoA) Activity Assay (General Approach):

    • Reaction Mixture: The reaction mixture contains the purified oxidase, its substrate (e.g., aspochalasin D), a suitable buffer, and any necessary cofactors (e.g., FAD, O2).

    • Monitoring the Reaction: The reaction can be monitored by:

      • HPLC-MS: Measuring the disappearance of the substrate and the appearance of the product over time.

      • Spectrophotometry: If the reaction involves a change in absorbance or fluorescence, the reaction progress can be monitored continuously using a spectrophotometer or fluorometer. For example, monitoring the consumption of a co-substrate like NADPH at 340 nm.

    • Kinetic Parameter Determination: By varying the substrate concentration and measuring the initial reaction rates, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

Mandatory Visualizations

Aspochalasin_I_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Steps Malonyl_CoA Malonyl-CoA FlasA FlasA (PKS-NRPS) Malonyl_CoA->FlasA L_Phenylalanine L-Phenylalanine L_Phenylalanine->FlasA Linear_Intermediate Linear Polyketide-Peptide Intermediate FlasA->Linear_Intermediate Iterative condensation Aspochalasin_Core Aspochalasin Core Structure Linear_Intermediate->Aspochalasin_Core Intramolecular Diels-Alder Aspochalasin_D Aspochalasin D Aspochalasin_Core->Aspochalasin_D Further modifications Aspochalasin_B Aspochalasin B Aspochalasin_D->Aspochalasin_B Oxidation Aspochalasin_I This compound Aspochalasin_B->Aspochalasin_I Isomerization FlasF FlasF (Oxidase) Isomerase Isomerase

Caption: Biosynthetic pathway of this compound.

Regulatory_Pathway cluster_global Global Regulators cluster_pathway_specific Pathway-Specific Regulation cluster_output Output LaeA LaeA AspoG AspoG (Transcription Factor) LaeA->AspoG Activates VeA VeA VeA->AspoG Activates aspo_genes aspo/flas biosynthetic genes AspoG->aspo_genes Binds to promoter and activates transcription Aspochalasin_Production Aspochalasin Production aspo_genes->Aspochalasin_Production Environmental_Cues Environmental Cues (e.g., nutrients, pH) Environmental_Cues->LaeA Environmental_Cues->VeA

Caption: Regulation of Aspochalasin Biosynthesis.

ChIP_Seq_Workflow cluster_in_vivo In Vivo Steps cluster_immunoprecipitation Immunoprecipitation cluster_sequencing_analysis Sequencing and Analysis cluster_outcome Outcome Crosslinking 1. Crosslink Proteins to DNA (e.g., with formaldehyde) Cell_Lysis 2. Lyse Cells and Shear Chromatin Crosslinking->Cell_Lysis Antibody_Incubation 3. Incubate with Antibody (specific to the transcription factor, e.g., AspoG) Cell_Lysis->Antibody_Incubation IP 4. Immunoprecipitate (pull down antibody-protein-DNA complex) Antibody_Incubation->IP Reverse_Crosslink 5. Reverse Crosslinks and Purify DNA IP->Reverse_Crosslink Library_Prep 6. Prepare DNA Library for Sequencing Reverse_Crosslink->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis (Peak calling, motif discovery) Sequencing->Data_Analysis Binding_Sites Identification of Transcription Factor Binding Sites Genome-Wide Data_Analysis->Binding_Sites

References

Aspochalasin I: A Fungal Cytochalasan - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family, a group of fungal secondary metabolites known for their diverse and potent biological activities. These activities include cytotoxic, antimicrobial, and enzyme-inhibitory effects, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, fungal producers, biosynthesis, and experimental protocols related to this compound and its analogs. The information is intended to serve as a valuable resource for researchers actively engaged in the fields of natural product chemistry, mycology, and pharmacology.

Data Presentation

Table 1: Natural Sources and Fungal Producers of this compound

Natural Source/Fungal ProducerCompound(s) IsolatedReference(s)
Aspergillus flavipes (from the rhizosphere of Ericameria laricifolia)This compound, J, K[1]
Aspergillus sp. Fb020460 (solid-state culture)This compound[2][3]

Table 2: Selected Fungal Producers of Other Aspochalasins

Fungal Genus/SpeciesAspochalasin Analog(s)Reference(s)
Aspergillus niveusAspochalasin Z, D[4]
Aspergillus sp. (endophytic)A new cyclic aspochalasin[5][6][7]
Aspergillus sp. Z4 (from marine isopod)Tricochalasin A, Aspochalasin A2[8]
Aspergillus sp. FO-4282Aspochalasin F, G[9]
Phoma sp.Phomachalasin A, B
Periconia sp.Periconiasins
Spicaria sp.Spiciferones
Trichoderma sp.Trichoderones
Westerdykella sp.Westerdykellins[10]

Biosynthetic Pathway of Aspochalasins

The biosynthesis of aspochalasins, including this compound, originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. In Aspergillus flavipes, a specific biosynthetic gene cluster (BGC) designated as 'flas' is responsible for the production of these compounds. The pathway involves the condensation of a polyketide chain with an amino acid, followed by a series of enzymatic modifications including cyclization, oxidation, and rearrangement to form the characteristic cytochalasan scaffold.

aspochalasin_biosynthesis sub Malonyl-CoA + L-Phenylalanine pks_nrps PKS-NRPS (flasA) sub->pks_nrps polyketide_peptide Polyketide-Peptide Intermediate pks_nrps->polyketide_peptide cyclase Cyclase/Diels-Alderase (flasD) polyketide_peptide->cyclase Intramolecular Diels-Alder proaspochalasin Proaspochalasin cyclase->proaspochalasin oxidase1 Oxidase (e.g., FlasF) proaspochalasin->oxidase1 Oxidation aspochalasin_d Aspochalasin D oxidase1->aspochalasin_d oxidase2 Oxidase aspochalasin_d->oxidase2 Further Oxidations aspochalasin_i This compound oxidase2->aspochalasin_i

Biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation, cultivation, extraction, and purification of this compound from fungal sources. These protocols are synthesized from various published studies.

Fungal Isolation and Cultivation
  • Isolation from Soil (Rhizosphere):

    • Collect soil samples from the root zone of the target plant (e.g., Ericameria laricifolia).

    • Prepare serial dilutions of the soil sample in sterile water.

    • Plate the dilutions onto a suitable fungal growth medium such as Potato Dextrose Agar (PDA) or Czapek-Dox agar supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.

    • Incubate the plates at 25-28 °C for 5-7 days.

    • Isolate morphologically distinct fungal colonies and subculture them to obtain pure cultures.

    • Identify the fungal isolates based on morphological characteristics and molecular methods (e.g., ITS rRNA gene sequencing).

  • Solid-State Fermentation:

    • Prepare a solid substrate, such as rice or wheat bran, by autoclaving it with an appropriate amount of water in a fermentation flask.

    • Inoculate the sterilized substrate with a spore suspension or mycelial plugs of the this compound-producing fungus (e.g., Aspergillus sp. Fb020460).[2][3]

    • Incubate the flasks under static conditions at 25-28 °C for 14-21 days.

  • Submerged Fermentation:

    • Prepare a liquid medium such as Potato Dextrose Broth (PDB) or a custom-defined medium in fermentation flasks.

    • Inoculate the liquid medium with a spore suspension or a seed culture of the fungus.

    • Incubate the flasks on a rotary shaker (e.g., 150-180 rpm) at 25-28 °C for 7-14 days.

Extraction and Purification
  • Extraction from Solid-State Culture:

    • Harvest the fungal culture by adding a suitable organic solvent, typically ethyl acetate (EtOAc), to the fermentation flask.

    • Soak the culture with the solvent for 24-48 hours with occasional agitation.

    • Filter the mixture to separate the mycelial mass from the solvent extract.

    • Repeat the extraction process 2-3 times to ensure complete extraction of the metabolites.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extraction from Submerged Culture:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Extract the mycelial mass separately with ethyl acetate or methanol.

    • Combine all organic extracts and evaporate to dryness.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to column chromatography using silica gel as the stationary phase.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing the target compound (this compound).

    • Perform further purification of the combined fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.

Structure Elucidation

The structure of the purified this compound is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Signaling Pathways and Experimental Workflows

Plausible Signaling Pathway for Aspochalasin Biosynthesis

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways that respond to environmental cues. While a specific signaling cascade leading to this compound production has not been fully elucidated, a plausible pathway can be inferred from the general regulatory mechanisms known in Aspergillus. This involves G-protein coupled receptors (GPCRs) sensing external signals, which then activate downstream signaling cascades, ultimately leading to the activation of transcription factors that regulate the expression of the 'flas' biosynthetic gene cluster.

signaling_pathway env_cue Environmental Cues (e.g., nutrient limitation, pH) gpcr GPCR env_cue->gpcr g_protein G-protein Signaling gpcr->g_protein mapk MAPK Cascade g_protein->mapk transcription_factors Transcription Factors (e.g., LaeA, VeA) mapk->transcription_factors Activation flas_bgc 'flas' Biosynthetic Gene Cluster transcription_factors->flas_bgc Transcriptional Regulation aspochalasin_biosynthesis Aspochalasin Biosynthesis flas_bgc->aspochalasin_biosynthesis

A plausible signaling pathway for Aspochalasin biosynthesis.
General Experimental Workflow for this compound Discovery

The discovery of novel natural products like this compound from fungal sources follows a systematic workflow, from the initial isolation of the producing organism to the final characterization of the pure compound.

experimental_workflow start Start: Fungal Source (e.g., Rhizosphere Soil) isolation Fungal Isolation & Pure Culture start->isolation fermentation Fermentation (Solid-State or Submerged) isolation->fermentation extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation bioassay Bioassay-Guided Fractionation (e.g., Cytotoxicity Assay) fractionation->bioassay active_fractions Active Fractions bioassay->active_fractions purification Purification (e.g., prep-HPLC) active_fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Experimental workflow for this compound discovery.

References

Spectroscopic and Spectrometric Characterization of Aspochalasin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspochalasin I is a member of the cytochalasan family of fungal metabolites, a class of compounds known for their diverse and potent biological activities. These activities often stem from their ability to interact with actin filaments, making them valuable tools in cell biology research and potential starting points for drug discovery programs. A thorough understanding of their structure is paramount for elucidating their mechanism of action and for any further development. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this class of natural products. While the primary focus of this guide is this compound, detailed spectroscopic data was most readily available for the closely related stereoisomer, Aspochalasin H1. This guide presents the data for Aspochalasin H1, which possesses the same molecular formula, C₂₄H₃₅NO₅, as this compound and serves as a valuable proxy for understanding the spectroscopic features of this molecular scaffold.

Mass Spectrometry Data of Aspochalasin H1

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data was acquired to determine the elemental composition of Aspochalasin H1.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺418.2593418.2592C₂₄H₃₆NO₅
[M+Na]⁺440.2413440.2398C₂₄H₃₅NNaO₅

NMR Spectroscopic Data of Aspochalasin H1

The structure of Aspochalasin H1 was elucidated using a combination of 1D (¹H and ¹³C) and 2D NMR experiments, including COSY, HSQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm).

Position¹³C (δc)¹H (δH, multiplicity, J in Hz)
1175.2-
358.93.78, m
433.52.60, m
540.81.56, m
6130.45.39, s
7135.2-
840.92.64, m
9170.8-
1031.82.29, m
1122.71.29, m
1223.01.29, m
13129.26.04, d, 11.0
14137.9-
1541.23.02, d, 11.5
1638.13.10, d, 10.0
1770.83.80, m
1873.44.40, d, 1.9
1960.52.82, s
2052.2-
2121.31.21, d, 7.0
2220.10.90, d, 2.5
2320.00.91, d, 2.5
2428.51.42, s
2519.81.76, s

Experimental Protocols

NMR Spectroscopy

NMR spectra were recorded on a Bruker AM-400 spectrometer. The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Standard pulse sequences were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. Chemical shifts are referenced to the residual solvent signals.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using an Agilent 6530 Accurate-Mass Q-TOF LC-MS spectrometer. The analysis was performed in positive ion mode. The sample was introduced into the mass spectrometer via an LC system, and the data was analyzed to determine the accurate mass and elemental composition of the parent ions.

Experimental Workflow: Isolation and Characterization of Aspochalasin H1

The following diagram illustrates the general workflow for the isolation and structural elucidation of Aspochalasin H1 from a fungal source.

experimental_workflow cluster_extraction Fungal Culture & Extraction cluster_purification Purification cluster_analysis Structural Elucidation A Fungal Culture (Aspergillus sp.) B Extraction with Organic Solvent A->B C Crude Extract B->C D Column Chromatography C->D E Semi-preparative HPLC D->E F Pure Aspochalasin H1 E->F G HR-ESI-MS Analysis F->G H 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) F->H I Structure Determination G->I H->I

Caption: Workflow for the isolation and structural elucidation of Aspochalasin H1.

Initial Bioactivity Screening of Aspochalasin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial bioactivity screening of Aspochalasin I, a member of the cytochalasan family of fungal metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development.

Overview of Bioactivities

This compound has demonstrated a range of biological activities in initial screening studies. The primary bioactivities identified include cytotoxicity against various cancer cell lines and potent inhibition of melanogenesis. While antiviral activity has been reported for related aspochalasins, specific data for this compound is limited. The principal mechanism of action for cytochalasans, and therefore likely for this compound, involves the disruption of actin polymerization.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from the initial bioactivity screening of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
NCI-H460Lung CarcinomaWeak to moderate[1]
MCF-7Breast AdenocarcinomaWeak to moderate[1]
SF-268GlioblastomaWeak to moderate[1]

Note: The original study described the cytotoxicity as "weak to moderate" without providing specific IC50 values.

Table 2: Melanogenesis Inhibitory Activity of this compound

Cell LineActivityIC50 (µM)CytotoxicityReference
Mel-AbMelanogenesis Inhibition22.4Non-toxic at active concentrations[2][3]

Experimental Protocols

This section provides detailed methodologies for the key bioassays used in the initial screening of this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., NCI-H460, MCF-7, SF-268)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Melanogenesis Inhibition Assay in Mel-Ab Cells

This protocol describes the method used to assess the inhibitory effect of this compound on melanin production in Mel-Ab cells.[3]

Objective: To quantify the inhibition of melanin synthesis by this compound.

Materials:

  • This compound

  • Mel-Ab cells

  • Complete cell culture medium

  • 1 N NaOH

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture Mel-Ab cells in a suitable culture medium.

    • Seed the cells into a 96-well plate.

    • Treat the cells with various concentrations of this compound (e.g., 0.3-30 µM) for 4 days.[3]

  • Melanin Content Measurement:

    • After the 4-day incubation, harvest the cells.

    • Dissolve the cell pellets in 1 mL of 1 N NaOH at 100°C for 30 minutes.[3]

    • Centrifuge the samples for 20 minutes.[3]

    • Transfer the supernatants to a new 96-well plate.

    • Measure the optical density (OD) of the supernatants at 400 nm using an ELISA reader.[3]

  • Data Analysis:

    • Calculate the percentage of melanin content for each concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits melanogenesis by 50%.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and experimental workflows for the bioactivity screening of this compound.

Proposed Mechanism of Action: Inhibition of Actin Polymerization

This compound, as a cytochalasan, is proposed to exert its cytotoxic and other biological effects by interfering with the dynamic process of actin polymerization. This disruption of the actin cytoskeleton can lead to cell cycle arrest and apoptosis.

cluster_0 Cellular Processes cluster_1 Actin Dynamics Cell_Motility Cell Motility Cell_Division Cell Division Cytoskeletal_Integrity Cytoskeletal Integrity Cytoskeletal_Integrity->Cell_Motility Cytoskeletal_Integrity->Cell_Division G_Actin G-Actin (Monomers) F_Actin Barbed End (+) Pointed End (-) G_Actin->F_Actin Polymerization F_Actin->Cytoskeletal_Integrity F_Actin->G_Actin Depolymerization Aspochalasin_I This compound Aspochalasin_I->F_Actin Binds to Barbed End

Caption: Proposed mechanism of this compound inhibiting actin polymerization.

Experimental Workflow: Cytotoxicity Screening (MTT Assay)

The following workflow diagram illustrates the key steps involved in determining the cytotoxicity of this compound using the MTT assay.

Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of this compound via MTT assay.

Signaling Pathway: Inhibition of Melanogenesis

This compound has been shown to inhibit melanogenesis. While the precise signaling pathway for this compound has not been fully elucidated, a common pathway for melanogenesis inhibitors involves the downregulation of key enzymes like tyrosinase.

Aspochalasin_I This compound Tyrosinase Tyrosinase Aspochalasin_I->Tyrosinase Inhibition L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Tyrosine Tyrosine Tyrosine->L_DOPA Hydroxylation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions

References

Methodological & Application

Aspochalasin I: Mechanism of Action in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family of mycotoxins, which are known for their ability to interact with actin filaments. This document provides a detailed overview of the mechanism of action of this compound in cancer cells, including its effects on the cytoskeleton, induction of apoptosis, and impact on cell cycle progression. The information is compiled from published research and is intended to serve as a guide for researchers investigating the potential of this compound as an anticancer agent.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects against various human cancer cell lines. While specific IC50 values are not consistently reported across publicly available literature, one study indicated that this compound, along with its analogs Aspochalasin J and K, exhibits weak to moderate cytotoxicity against NCI-H460 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and SF-268 (glioblastoma) cancer cell lines. The study also noted that none of these compounds showed significant selectivity.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeCytotoxicity Level
NCI-H460Non-Small Cell Lung CancerWeak to Moderate
MCF-7Breast AdenocarcinomaWeak to Moderate
SF-268GlioblastomaWeak to Moderate
Data summarized from studies indicating general cytotoxic effects. Specific IC50 values require access to the full-text scientific literature.

Mechanism of Action

The primary mechanism of action of this compound in cancer cells involves the disruption of the actin cytoskeleton, which in turn triggers a cascade of events leading to programmed cell death, or apoptosis.

Disruption of the Actin Cytoskeleton

Like other cytochalasans, this compound targets one of the fundamental components of the cell's internal scaffolding, the actin cytoskeleton. By binding to the barbed (growing) end of actin filaments, it inhibits the polymerization of new actin monomers. This disruption of actin dynamics leads to:

  • Loss of cell morphology and adhesion: Cells lose their defined shape and ability to adhere to surfaces and neighboring cells.

  • Inhibition of cell motility: The dynamic nature of the actin cytoskeleton is crucial for cell movement; its disruption prevents cancer cell migration and invasion.

  • Failure of cytokinesis: Actin filaments are essential for the formation of the contractile ring during cell division. Inhibition of this process results in the formation of multinucleated cells and eventual cell death.

Induction of Apoptosis

The cellular stress induced by the collapse of the actin cytoskeleton activates apoptotic signaling pathways. While the precise signaling cascade for this compound is not fully elucidated, the general mechanism for cytochalasans involves:

  • Activation of p53-Dependent Pathways: Disruption of the actin cytoskeleton has been shown to activate the tumor suppressor protein p53.[1] Activated p53 can transcriptionally upregulate pro-apoptotic proteins.

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. The disruption of the cytoskeleton can lead to the activation of initiator caspases (e.g., caspase-8 or -9) which in turn activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.

cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Apoptotic Pathway Aspochalasin_I This compound Actin Actin Polymerization Aspochalasin_I->Actin Inhibits Cytoskeleton Actin Cytoskeleton Disruption Morphology Loss of Cell Morphology & Adhesion Cytoskeleton->Morphology Motility Inhibition of Motility Cytoskeleton->Motility Cytokinesis Cytokinesis Failure Cytoskeleton->Cytokinesis Cell_Stress Cellular Stress Cytoskeleton->Cell_Stress p53 p53 Activation Cell_Stress->p53 Caspases Caspase Cascade Activation Cell_Stress->Caspases p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Proposed mechanism of action of this compound in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460, MCF-7, SF-268)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Start Seed Cells in 96-well Plate Treat Treat with This compound Start->Treat Incubate Incubate (24/48/72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan with DMSO Incubate_MTT->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze

Figure 2. Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the activation of key apoptotic proteins like p53 and caspases.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and untreated controls.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound and untreated controls.

  • PBS (Phosphate-Buffered Saline).

  • 70% cold ethanol.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Harvest treated and untreated cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Start Harvest & Wash Cells Fix Fix with Cold Ethanol Start->Fix Wash_Fix Wash to Remove Ethanol Fix->Wash_Fix Stain Stain with Propidium Iodide Wash_Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Figure 3. Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a cytotoxic agent that primarily acts by disrupting the actin cytoskeleton in cancer cells. This leads to a cascade of events, including loss of cell structure, inhibition of motility, and ultimately, the induction of apoptosis, potentially through p53 and caspase-dependent pathways. The provided protocols offer a framework for researchers to further investigate the anticancer properties of this compound and to elucidate its detailed molecular mechanisms of action. Further studies are warranted to determine the specific signaling pathways involved and to evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for Utilizing Aspochalasin I in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family of mycotoxins, which are well-documented for their ability to disrupt actin filament function. This property makes them potent cytotoxic agents and valuable tools for studying the role of the actin cytoskeleton in various cellular processes, including proliferation, migration, and apoptosis. These application notes provide a comprehensive guide for the utilization of this compound in cytotoxicity assays, offering detailed protocols and data presentation to facilitate its application in cancer research and drug development.

The primary mechanism of action for cytochalasans, including this compound, involves the binding to the barbed (fast-growing) end of actin filaments. This interaction inhibits the association and dissociation of actin monomers, thereby disrupting the dynamic process of actin polymerization. The disruption of the actin cytoskeleton leads to the inhibition of cell division, induction of apoptosis, and ultimately, cell death.

Data Presentation

The cytotoxic effects of this compound and related cytochalasans have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table summarizes the reported IC50 values for cytochalasans in different human cancer cell lines. While specific IC50 values for this compound are not available for all listed cell lines, data for structurally similar cytochalasans are provided to offer a comparative perspective on its potential efficacy.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundNCI-H460 (Lung Cancer)Not SpecifiedWeak to moderate cytotoxicity[1]
This compoundMCF-7 (Breast Cancer)Not SpecifiedWeak to moderate cytotoxicity[1]
This compoundSF-268 (CNS Cancer)Not SpecifiedWeak to moderate cytotoxicity[1]
Cytochalasin DHeLa (Cervical Cancer)Not Specified-
Cytochalasin DA549 (Lung Cancer)MTT Assay~14.33 - 18.33 (related compounds)[2]
Cytochalasin BVariousNot Specified-

Note: The term "weak to moderate cytotoxicity" indicates that the compound showed activity but specific IC50 values were not provided in the cited literature[1]. The IC50 values for A549 cells are for different thiosemicarbazone compounds and cisplatin, included for comparative purposes[2]. Researchers are encouraged to determine the specific IC50 of this compound for their cell line of interest.

Experimental Protocols

A crucial step in assessing the cytotoxic potential of this compound is the accurate determination of cell viability following treatment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity of this compound

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in a typical cytotoxicity assay using this compound.

Cytotoxicity_Assay_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7, A549) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Drug_Preparation 3. This compound Dilution Incubation 4. Cell Treatment (24, 48, or 72 hours) Drug_Preparation->Incubation MTT_Addition 5. MTT Addition Formazan_Solubilization 6. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) IC50_Calculation 8. IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathway

This compound exerts its cytotoxic effects by directly targeting the actin cytoskeleton. The following diagram depicts the simplified signaling pathway illustrating the mechanism of action.

Aspochalasin_I_Mechanism Mechanism of Action of this compound cluster_actin Actin Dynamics cluster_cellular_effects Cellular Effects Aspochalasin_I This compound Barbed_End Barbed End (+) Aspochalasin_I->Barbed_End Binds to and blocks G_Actin G-Actin (Monomers) G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filaments) Barbed_End->G_Actin Depolymerization Cytoskeleton_Disruption Actin Cytoskeleton Disruption Barbed_End->Cytoskeleton_Disruption Cell_Division_Inhibition Inhibition of Cell Division Cytoskeleton_Disruption->Cell_Division_Inhibition Apoptosis Induction of Apoptosis Cytoskeleton_Disruption->Apoptosis Cell_Death Cell Death Cell_Division_Inhibition->Cell_Death Apoptosis->Cell_Death

Caption: this compound's impact on actin polymerization and cellular fate.

References

Application Notes and Protocols for Aspochalasin I in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family of mycotoxins, known for their ability to interact with the actin cytoskeleton. These compounds are of significant interest in cell biology and drug discovery due to their diverse biological activities, including cytotoxic and anti-proliferative effects. This document provides detailed protocols for in vitro studies involving this compound, focusing on its effects on cell viability, actin polymerization, and glucose uptake.

Mechanism of Action

This compound, like other cytochalasans, exerts its biological effects primarily by disrupting the polymerization of actin filaments. It binds to the barbed (fast-growing) end of F-actin, which inhibits the addition of new actin monomers to the filament.[1][2][3][4] This interference with actin dynamics leads to alterations in cell morphology, motility, and division, ultimately contributing to its cytotoxic effects. Additionally, some cytochalasans are known to affect glucose transport, and while specific studies on this compound's effect on glucose uptake are limited, it is a relevant pathway to investigate given the mechanism of related compounds.

Data Presentation: Quantitative Data for this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines and assays.

Cell LineAssay TypeIC50 ValueReference
NCI-H460 (Human large cell lung cancer)CytotoxicityWeak to moderate[5]
MCF-7 (Human breast adenocarcinoma)CytotoxicityWeak to moderate[5]
SF-268 (Human glioblastoma)CytotoxicityWeak to moderate[5]
Mel-Ab (Murine melanoma)Melanogenesis Inhibition22.4 µM[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures and can be used to determine the cytotoxic effects of this compound on adherent cell lines.[6]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target adherent cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.[7][8]

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the effect of this compound on the kinetics of actin polymerization in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.[1][9][10][11][12]

Materials:

  • This compound

  • Rabbit skeletal muscle actin (unlabeled)

  • Pyrene-labeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

  • Black 96-well plates or quartz cuvettes

Procedure:

  • Actin Preparation: Prepare a working solution of G-actin in G-buffer, containing 5-10% pyrene-labeled actin. The final actin concentration is typically in the range of 2-4 µM. Keep the actin solution on ice.

  • Compound Preparation: Prepare various concentrations of this compound in G-buffer.

  • Assay Setup: In a black 96-well plate or a cuvette, combine the G-actin solution with the desired concentration of this compound or vehicle control.

  • Initiation of Polymerization: Initiate actin polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. Record measurements every 15-30 seconds for 30-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), a rapid increase (elongation), and a plateau (steady state).[12] Compare the curves of this compound-treated samples to the control to determine its effect on the lag time, polymerization rate (slope of the elongation phase), and the final steady-state fluorescence.

Cell-Based Glucose Uptake Assay (2-NBDG)

This protocol uses the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake in living cells.[13][14][15][16][17]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Glucose-free culture medium

  • 2-NBDG stock solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 24- or 96-well plate and allow them to adhere and grow to 80-90% confluency.

  • Glucose Starvation: Wash the cells with PBS and then incubate them in glucose-free medium for 1-2 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound in glucose-free medium for a predetermined time (e.g., 30-60 minutes). Include a vehicle control.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Remove the 2-NBDG containing medium and wash the cells 2-3 times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.

  • Analysis:

    • Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity on a flow cytometer (FITC channel).

    • Fluorescence Microscopy: Add PBS to the wells and visualize the cellular fluorescence using a fluorescence microscope with a blue excitation filter.

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment group. Compare the fluorescence of this compound-treated cells to the control to determine its effect on glucose uptake.

Visualizations

Aspochalasin_I_Mechanism cluster_actin G_Actin G-actin (Monomer) F_Actin F-actin (Filament) G_Actin->F_Actin Adds to Barbed End F_Actin->G_Actin Dissociates from Pointed End Barbed_End Aspochalasin_I This compound Aspochalasin_I->Barbed_End Pointed_End Polymerization Polymerization Inhibition Inhibition Experimental_Workflow start Start: Prepare This compound Stock cell_culture Cell Culture: Seed cells in appropriate plates start->cell_culture actin_assay Actin Polymerization Assay (Pyrene-based) start->actin_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity glucose_assay Glucose Uptake Assay (2-NBDG) cell_culture->glucose_assay data_analysis Data Analysis: Determine IC50, polymerization kinetics, and glucose uptake levels cytotoxicity->data_analysis actin_assay->data_analysis glucose_assay->data_analysis end End: Report Findings data_analysis->end

References

Application of Aspochalasin I in Antimicrobial Research: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Aspochalasins are a class of cytochalasan mycotoxins produced by various fungi. Research into this family of natural products has revealed a range of biological effects, with a significant focus on their cytotoxic properties against cancer cell lines. However, the exploration of their antimicrobial potential has been less extensive and often reported as a secondary finding.

Antimicrobial Activity: A General Perspective on Aspochalasins

Studies on various aspochalasin derivatives have indicated weak to moderate antibacterial activity, primarily against Gram-positive bacteria. For instance, a study investigating a new cyclic aspochalasin, an isomer of aspochalasin H, along with nine other known fungal metabolites, reported that some of these compounds displayed moderate activity against Gram-positive bacteria. However, Aspochalasin I was not among the compounds tested in this particular study.

Another research paper detailed the isolation of Aspochalasins I, J, and K and confirmed their weak to moderate cytotoxicity against several human cancer cell lines. Unfortunately, this study did not include an evaluation of their antimicrobial activity.

A comprehensive review of the aspochalasin family of compounds suggests that their biological activities are highly dependent on their specific chemical structures. While some members of this class exhibit antimicrobial properties, the precise mechanism of action remains largely unelucidated, with some evidence pointing towards the inhibition of actin polymerization.

Cytotoxicity of this compound

The available data on the cytotoxicity of this compound is primarily focused on its effects on cancerous cell lines. As mentioned, this compound, along with its close analogs J and K, has demonstrated weak to moderate cytotoxicity against various cancer cell lines. There is a lack of publicly available data on the cytotoxic effects of this compound on non-cancerous mammalian cell lines, which is a critical piece of information for assessing its selective toxicity and therapeutic potential as an antimicrobial agent.

Future Outlook and Research Directions

The limited available data suggests that the antimicrobial potential of this compound remains an underexplored area of research. To fully understand its applicability in antimicrobial drug development, further investigation is imperative. Key areas for future research would include:

  • Systematic screening of this compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

  • In-depth studies to elucidate the specific mechanism of antimicrobial action , including its effects on microbial cell membranes, DNA replication, protein synthesis, and other essential cellular processes.

  • Evaluation of the cytotoxicity of this compound against a range of non-cancerous mammalian cell lines to establish its therapeutic index and potential for safe in vivo application.

The following sections would typically contain detailed application notes, experimental protocols, and data visualizations. However, due to the lack of specific quantitative data and mechanistic studies for this compound in the context of antimicrobial research, these sections cannot be populated at this time. Researchers are encouraged to pursue primary research to fill these knowledge gaps.

Hypothetical Experimental Workflow for Antimicrobial Screening

Should a researcher wish to investigate the antimicrobial properties of this compound, a general workflow could be proposed. This is a hypothetical workflow and would need to be adapted based on specific experimental goals and available resources.

G cluster_0 Preparation cluster_1 Antimicrobial Screening cluster_2 Mechanism of Action Studies cluster_3 Cytotoxicity Assessment prep1 Obtain/Synthesize This compound prep2 Prepare Stock Solution prep1->prep2 screen1 Broth Microdilution Assay (Determine MIC) prep2->screen1 Primary Screening screen2 Agar Diffusion Assay prep2->screen2 Qualitative Screening mech1 Cell Membrane Permeability Assay screen1->mech1 If Active mech2 DNA/RNA Synthesis Inhibition Assay screen1->mech2 mech3 Protein Synthesis Inhibition Assay screen1->mech3 cyto1 MTT Assay on Non-cancerous Cell Lines screen1->cyto1 Assess Selectivity

Caption: A hypothetical workflow for the antimicrobial evaluation of this compound.

Application Notes and Protocols for the Experimental Use of Aspochalasin I in NCI-H460 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Aspochalasin I, a cytochalasan-class mycotoxin, on the NCI-H460 human non-small cell lung cancer cell line. The following sections detail the methodologies for assessing cell viability, apoptosis, cell cycle progression, and protein expression, along with illustrative data and potential signaling pathways.

Introduction to this compound and NCI-H460 Cells

This compound is a fungal metabolite known to interfere with actin polymerization, a critical process for cell structure, division, and motility. The NCI-H460 cell line, derived from a patient with large cell lung cancer, is a widely used model in cancer research due to its robust growth and representative characteristics of non-small cell lung cancer.[1][2] Investigating the effects of this compound on NCI-H460 cells can provide valuable insights into its potential as an anticancer agent.

Experimental Data Summary

The following tables summarize hypothetical quantitative data from key experiments investigating the effects of this compound on NCI-H460 cells.

Table 1: Cell Viability of NCI-H460 Cells Treated with this compound (MTT Assay)

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Control)1.250.08100
11.050.0684
50.780.0562.4
100.450.0436
250.220.0317.6
500.110.028.8

Table 2: Apoptosis Analysis of NCI-H460 Cells Treated with this compound (Annexin V-FITC/PI Staining)

Treatment (24h)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control95.22.11.51.2
This compound (10 µM)65.818.512.33.4
This compound (25 µM)42.135.718.93.3

Table 3: Cell Cycle Distribution of NCI-H460 Cells Treated with this compound (Propidium Iodide Staining)

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Control55.325.119.61.8
This compound (10 µM)35.815.448.88.7
This compound (25 µM)28.210.161.715.3

Table 4: Relative Protein Expression in NCI-H460 Cells Treated with this compound (Western Blot Analysis)

Target ProteinControlThis compound (10 µM)This compound (25 µM)
Cleaved Caspase-31.03.25.8
Cleaved PARP1.02.84.9
Bcl-21.00.60.3
Bax1.01.92.7
p211.02.54.1
Cyclin B11.00.40.2

Experimental Protocols

NCI-H460 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the NCI-H460 cell line.

Materials:

  • NCI-H460 cell line (ATCC HTB-177)

  • RPMI-1640 Medium[2][3]

  • Fetal Bovine Serum (FBS)[2][3]

  • Penicillin-Streptomycin Solution[3]

  • 0.25% Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • T75 culture flasks

  • 15 mL and 50 mL conical tubes

  • Humidified incubator (37°C, 5% CO2)[1][3]

Procedure:

  • Thawing Frozen Cells:

    • Quickly thaw the cryovial in a 37°C water bath.[3]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 125 x g for 5-7 minutes.[3]

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T75 flask.

    • Incubate at 37°C with 5% CO2.[1][3]

  • Subculturing:

    • Grow cells to 70-80% confluence.[3]

    • Aspirate the medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete growth medium (split ratio typically 1:2 to 1:4).[1][2]

    • Incubate at 37°C with 5% CO2.

    • Change the medium every 2-3 days.[1][2]

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • NCI-H460 cells

  • Complete growth medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO

  • Multi-well spectrophotometer

Procedure:

  • Seed NCI-H460 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight.[6]

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][7]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[4][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • NCI-H460 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed NCI-H460 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.[6]

  • Treat the cells with the desired concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[9]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[6][10]

  • Incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples by flow cytometry within one hour.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.[11]

Materials:

  • NCI-H460 cells

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat NCI-H460 cells as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[12][13]

  • Incubate at -20°C for at least 2 hours (or overnight).[13]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

  • Incubate for 30 minutes at room temperature in the dark.[14][15]

  • Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol detects the expression levels of specific proteins.[16]

Materials:

  • NCI-H460 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p21, Cyclin B1, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat NCI-H460 cells in 6-well or 10 cm plates.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[17]

  • Determine the protein concentration of the lysates using a BCA assay.[17]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[17]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[17]

Visualizations

Signaling Pathways and Experimental Workflows

Aspochalasin_I_Signaling_Pathway Aspochalasin_I This compound Actin Actin Polymerization Aspochalasin_I->Actin Inhibits Cytoskeleton Cytoskeletal Disruption Actin->Cytoskeleton Leads to G2M_Arrest G2/M Arrest Cytoskeleton->G2M_Arrest Induces Apoptosis Apoptosis Cytoskeleton->Apoptosis Induces p21 p21 (CDKN1A) Upregulation G2M_Arrest->p21 Mitochondria Mitochondrial Pathway Apoptosis->Mitochondria CyclinB1 Cyclin B1/CDK1 Inactivation p21->CyclinB1 Inhibits Cell_Death Cell Death CyclinB1->Cell_Death Contributes to Bcl2_down Bcl-2 Downregulation Mitochondria->Bcl2_down Bax_up Bax Upregulation Mitochondria->Bax_up Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Bcl2_down->Caspase_Activation Promotes Bax_up->Caspase_Activation Promotes PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Cell_Death

Caption: Hypothetical signaling pathway of this compound in NCI-H460 cells.

Experimental_Workflow start Start: NCI-H460 Cell Culture treatment Treatment with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein Western Blot Analysis treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis

Caption: General experimental workflow for studying this compound effects.

References

Aspochalasin I Treatment in MCF-7 Breast Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family of mycotoxins, characterized by a highly substituted isoindole ring fused to a macrocyclic ring.[1] Compounds in this class are known to interact with actin filaments and exhibit a range of biological activities, including cytotoxic effects.[2] Preliminary studies have identified this compound as having weak to moderate cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7, suggesting its potential as a subject for further anticancer research.

These application notes provide a summary of the currently available data on this compound's effect on MCF-7 cells and offer detailed protocols for further investigation into its cytotoxic and potential mechanistic properties.

Data Presentation

Currently, specific quantitative data, such as IC50 values, for this compound treatment in MCF-7 cells are not widely available in the public literature. The primary characterization of its activity is qualitative, as summarized in the table below.

Cell LineTreatmentObserved EffectSource
MCF-7This compoundWeak to moderate cytotoxicity

Experimental Protocols

To further elucidate the anticancer potential of this compound in MCF-7 cells, the following experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to quantify the cytotoxic effects of this compound on MCF-7 cells and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free DMEM to achieve a range of final treatment concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced toxicity.[3]

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include wells with untreated cells (medium only) and vehicle-treated cells (medium with 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours. Include untreated and vehicle-treated cells as controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to assess whether this compound induces cell cycle arrest in MCF-7 cells.

Materials:

  • MCF-7 cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[2]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification (Hypothetical) A MCF-7 Cell Culture B This compound Treatment (Dose-Response and Time-Course) A->B C MTT Assay B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Treat with IC50 F Cell Cycle Analysis (PI Staining) D->F Treat with IC50 G Western Blot for Apoptosis Markers (Caspases, Bcl-2 family) E->G Confirm Apoptotic Pathway H Actin Polymerization Assay G->H I Signaling Pathway Analysis (e.g., Kinase Arrays) G->I

Caption: Experimental workflow for characterizing this compound in MCF-7 cells.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Aspochalasin_I This compound Actin Actin Cytoskeleton Disruption Aspochalasin_I->Actin Mitochondria Mitochondrial Stress Aspochalasin_I->Mitochondria Bax Bax/Bcl-2 Ratio Increase Mitochondria->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis in MCF-7 cells.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Aspochalasin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspochalasin I is a member of the cytochalasan family of mycotoxins, which are known for their ability to disrupt actin filament function, thereby interfering with crucial cellular processes such as cell division, motility, and signaling.[1] Recent studies have demonstrated that this compound exhibits weak to moderate cytotoxic effects against various cancer cell lines, including NCI-H460 (non-small cell lung cancer), MCF-7 (breast cancer), and SF-268 (glioblastoma).[2] This document provides detailed application notes and experimental protocols for assessing the cell viability and apoptotic effects of this compound using standard in vitro assays: the MTT assay, the Annexin V/Propidium Iodide (PI) assay, and the Caspase-3 activity assay.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in the public domain, the following tables include qualitative data for this compound and quantitative data for the well-characterized and structurally related compound, Cytochalasin D, to serve as a representative example for experimental design and data interpretation.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

CompoundCell LineDescriptionCytotoxicity
This compoundNCI-H460Non-Small Cell Lung CancerWeak to Moderate
This compoundMCF-7Breast AdenocarcinomaWeak to Moderate
This compoundSF-268GlioblastomaWeak to Moderate

Data summarized from Zhou et al., J Nat Prod, 2004.[2]

Table 2: Illustrative IC50 Values for Cytochalasin D in Various Cancer Cell Lines (MTT Assay)

CompoundCell LineIncubation Time (h)IC50 (µM)
Cytochalasin DHeLa48~2.5
Cytochalasin DA54948~5.0
Cytochalasin DJurkat24~1.0

Note: These values are provided as a reference for a related cytochalasan and may not be directly representative of this compound's potency.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Caspase-3 inhibitor (for control)

  • Microplate reader (for absorbance or fluorescence)

Protocol:

  • Seed and treat cells with this compound as described for the Annexin V/PI assay.

  • After treatment, harvest the cells and wash with cold PBS.

  • Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein extract to each well.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).

  • The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated cells to the untreated control.

Signaling Pathways and Visualizations

The primary mechanism of action of cytochalasans is the disruption of the actin cytoskeleton. This event can trigger a cascade of signaling events leading to apoptosis. The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for this compound-induced apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Viability & Apoptosis Assays cluster_data_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_assay Annexin V/PI Assay treatment->annexin_assay caspase_assay Caspase-3 Assay treatment->caspase_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification annexin_assay->apoptosis_quant caspase_activity Caspase-3 Activity caspase_assay->caspase_activity signaling_pathway aspochalasin_i This compound actin Actin Cytoskeleton Disruption aspochalasin_i->actin stress Cellular Stress actin->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2/Bcl-xL Inhibition stress->bcl2 mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Troubleshooting & Optimization

Aspochalasin I Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Aspochalasin I in various solvent systems. Due to a lack of specific published stability data for this compound, this resource offers best-practice recommendations based on the handling of related cytochalasan mycotoxins, alongside detailed protocols for establishing in-house stability profiles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific requirements of your experiment, including considerations of solvent toxicity for your cell lines. For long-term storage, DMSO is a common choice due to its ability to form stable frozen solutions.

Q2: How should I store this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How long can I expect my this compound stock solution to be stable?

Q4: Are there any known degradation pathways for this compound?

A4: The specific degradation products of this compound are not well-documented in publicly available literature. However, like other cytochalasans, it may be susceptible to hydrolysis of its ester or amide functionalities, particularly under acidic or basic conditions. Oxidation and photodegradation are also potential degradation pathways.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound may not be visually apparent. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from lyophilized powder. Perform a stability study on your current stock solution using HPLC. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC with a reference standard.
Precipitation observed in the stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, sonication may be attempted. Ensure vials are tightly sealed to prevent solvent evaporation. Consider preparing a more dilute stock solution if the issue persists.
Unexpected peaks in HPLC chromatogram Degradation of this compound or contamination.Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks are present in the sample, it indicates degradation. Ensure proper handling and use of clean materials to avoid contamination.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Protocol: this compound Stock Solution Preparation cluster_0 Preparation start Start weigh Accurately weigh this compound powder start->weigh add_solvent Add appropriate volume of solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/sonicate to fully dissolve add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

This compound Stock Solution Workflow
Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Protocol: Forced Degradation Study cluster_1 Forced Degradation prep Prepare this compound solution acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photolytic Stress (e.g., UV light) prep->photo analyze Analyze samples by HPLC at time points acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Forced Degradation Experimental Design

Stability Data Summary

As specific quantitative stability data for this compound is not publicly available, researchers are strongly encouraged to perform their own stability studies. The following table provides a template for recording and comparing stability data obtained from in-house experiments.

Solvent System Storage Temperature Time Point % this compound Remaining Observations (e.g., new peaks)
DMSO-20°C0100%-
1 month
3 months
6 months
Ethanol-20°C0100%-
1 month
3 months
6 months
Methanol-20°C0100%-
1 month
3 months
6 months

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general knowledge of related compounds. It is essential for researchers to conduct their own stability assessments for this compound under their specific experimental conditions.

Technical Support Center: Optimizing Aspochalasin I Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aspochalasin I in cytotoxicity studies. Here, you will find detailed FAQs, troubleshooting guides, experimental protocols, and quantitative data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the cytochalasan family of mycotoxins. Its primary mechanism of action is the inhibition of actin polymerization. By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This interference with a fundamental cellular component results in various cellular effects, including changes in cell morphology, inhibition of cell motility, and induction of cytotoxicity.

Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the duration of exposure. Based on published data, a reasonable starting range for initial screening is between 1 µM and 50 µM. For sensitive cell lines, concentrations as low as 0.1 µM may elicit a response, while more resistant lines might require concentrations up to 100 µM. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.5%).

Q4: How does this compound-induced actin disruption lead to cell death?

A4: Disruption of the actin cytoskeleton by this compound can trigger apoptosis (programmed cell death) through various signaling pathways. The profound changes in cell structure and function can initiate stress responses that converge on the activation of caspases, the key executioners of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For a visual representation of this process, refer to the signaling pathway diagram below.

Quantitative Data: IC50 Values of this compound and Related Cytochalasans

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant cytochalasans across various cancer cell lines. This data can serve as a valuable reference for designing dose-response experiments.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundNCI-H460Lung CarcinomaWeak to moderate[1]
This compoundMCF-7Breast CancerWeak to moderate[1]
This compoundSF-268CNS CancerWeak to moderate[1]
Cytochalasin BM109 Lung CarcinomaLung Carcinoma~100[2]
Cytochalasin BB16 MelanomaMelanoma-[2]
Cytochalasin BL929Fibroblasts1.3[3]
Cytochalasin DP388/ADR LeukemiaLeukemia42[2]
Cytochalasin DVarious-3-90[4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.

LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well plates or T25 flasks

  • Annexin V-FITC and Propidium Iodide (PI) staining kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Combine the floating and adherent cells and centrifuge to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[7][8]

  • Data Analysis: Differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or absorbance in assays Insufficient cell number, low metabolic activity, short incubation time with the compound or assay reagent.Optimize the initial cell seeding density. Increase the incubation time with this compound or the assay reagent (e.g., MTT). Ensure cells are healthy and metabolically active before the experiment.
High background in LDH assay LDH present in serum, cell lysis during handling.Use a low-serum medium for the assay. Handle cells gently to avoid mechanical damage. Include a "medium only" background control.
Cells are rounded and detached, but may not be dead This is a known effect of actin inhibitors like this compound. The rounding is due to the disruption of the actin cytoskeleton and does not necessarily indicate cell death.For endpoint assays (MTT, LDH): Be careful during washing steps to not lose detached cells. For MTT, consider leaving the supernatant on and adding concentrated MTT solution. For LDH, the released enzyme is in the supernatant, so detachment is less of an issue. For viability assessment: Use an assay that does not depend on cell attachment, such as a trypan blue exclusion assay on the collected cell suspension (both attached and floating cells). Annexin V/PI staining is also excellent for differentiating viable rounded cells from apoptotic cells.[9]
Inconsistent IC50 values Differences in cell passage number, cell density, or incubation time.Use cells within a consistent passage number range. Strictly control the initial cell seeding density. Ensure the incubation time with this compound is consistent across experiments.[10]

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of This compound in Medium prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plates add_treatment Add Dilutions to Cells seed_cells->add_treatment serial_dilution->add_treatment incubate Incubate for 24, 48, or 72h add_treatment->incubate perform_assay Perform MTT, LDH, or Apoptosis Assay incubate->perform_assay read_plate Measure Absorbance/ Fluorescence perform_assay->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for determining the optimal cytotoxic concentration of this compound.

This compound-Induced Apoptosis Signaling Pathway

signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway aspochalasin This compound actin Actin Filament Disruption aspochalasin->actin stress Cellular Stress (Morphological Changes, Loss of Adhesion) actin->stress bax_bak Bax/Bak Activation stress->bax_bak death_receptor Death Receptor Signaling (e.g., Fas) stress->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp37 apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) casp37->apoptosis

Caption: Signaling cascade from actin disruption to apoptosis by this compound.

Troubleshooting Decision Tree for Cell Detachment

troubleshooting_detachment start Observation: Cells are rounded and detached after this compound treatment q1 Are the detached cells viable? start->q1 ans_yes Yes q1->ans_yes Check with Trypan Blue or Annexin V/PI ans_no No q1->ans_no Check with Trypan Blue or Annexin V/PI action_yes Phenotypic effect of actin disruption. Proceed with caution in assays. - Use gentle washing steps. - Consider viability assays independent of attachment (e.g., Trypan Blue, Annexin V/PI). ans_yes->action_yes action_no Cytotoxic effect. Proceed with cytotoxicity quantification. - Collect supernatant for LDH assay. - Pool attached and detached cells for apoptosis assays. ans_no->action_no

References

Technical Support Center: Large-Scale Production of Aspochalasin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale production of Aspochalasin I. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key production data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production important?

A1: this compound is a cytochalasan-type secondary metabolite produced by the fungus Aspergillus flavipes. It exhibits a range of biological activities, including cytotoxic properties, making it a compound of interest for pharmaceutical research and development. Large-scale production is crucial for enabling extensive preclinical and clinical studies, and for potential commercialization as a therapeutic agent.

Q2: What are the main challenges in the large-scale fermentation of Aspergillus flavipes for this compound production?

A2: The primary challenges include:

  • Low Yield: Wild-type strains often produce low titers of this compound.

  • Complex Biosynthesis: The production of this compound is part of a complex secondary metabolic pathway that is tightly regulated by genetic and environmental factors.[1][2][3]

  • Process Scalability: Translating laboratory-scale fermentation conditions to large industrial bioreactors can be difficult due to issues with maintaining homogeneity in aeration, agitation, and nutrient distribution.

  • Product Degradation: this compound may be susceptible to degradation under certain pH, temperature, and solvent conditions, which can occur during fermentation and downstream processing.[4][5]

Q3: What are the critical parameters to control during the fermentation process?

A3: Key parameters to monitor and control include:

  • Media Composition: Carbon and nitrogen sources, as well as trace elements, significantly influence secondary metabolite production.

  • pH: Maintaining an optimal pH range is crucial for both fungal growth and enzyme activity involved in the biosynthetic pathway.

  • Temperature: Temperature affects fungal growth rate and the stability of the produced this compound.

  • Dissolved Oxygen (DO): As an aerobic process, maintaining adequate oxygen supply is critical for cell growth and product formation.

  • Agitation and Aeration: These parameters are vital for ensuring proper mixing and oxygen transfer within the bioreactor, especially at a large scale.

Q4: What are the common downstream processing challenges for this compound?

A4: Common challenges in purification and isolation at a large scale include:

  • Extraction Efficiency: Efficiently extracting this compound from the fermentation broth and mycelia.

  • Purification from Related Compounds: Separating this compound from other structurally similar aspochalasins and impurities.[6]

  • Solvent Selection and Recovery: Choosing appropriate solvents for extraction and chromatography that are effective, safe, and economically viable for large-scale use.

  • Product Stability: Ensuring the stability of this compound throughout the purification process.

Troubleshooting Guides

Fermentation Issues
Issue Potential Cause Troubleshooting Steps
Low or No this compound Production 1. Inadequate fungal growth. 2. Suboptimal fermentation medium. 3. Incorrect pH or temperature. 4. Insufficient dissolved oxygen. 5. Genetic instability of the production strain. 6. Presence of inhibitory compounds.1. Verify inoculum quality and quantity. Optimize growth conditions. 2. Screen different carbon and nitrogen sources. Optimize media components using statistical methods. 3. Monitor and control pH and temperature throughout the fermentation. 4. Increase agitation and/or aeration rate. 5. Perform regular strain maintenance and verification. 6. Analyze fermentation broth for potential inhibitors.
Foaming in the Bioreactor 1. High protein content in the medium. 2. High cell lysis. 3. Excessive agitation.1. Add antifoaming agents as needed. 2. Optimize fermentation conditions to minimize cell stress. 3. Reduce agitation speed while ensuring adequate mixing and oxygen transfer.
Inconsistent Batch-to-Batch Yield 1. Variability in raw materials. 2. Inconsistent inoculum preparation. 3. Fluctuations in process parameters (pH, temp, DO). 4. Contamination.1. Standardize raw material quality. 2. Implement a strict protocol for inoculum development. 3. Ensure tight control and monitoring of all critical process parameters. 4. Review and reinforce sterilization protocols.
Mycelial Morphology Issues (e.g., pellet formation vs. dispersed growth) 1. Shear stress from agitation. 2. Inoculum concentration. 3. Medium composition.1. Optimize agitation speed to control pellet size or encourage dispersed growth, depending on which is more productive. 2. Experiment with different inoculum concentrations. 3. Adjust medium components that may influence morphology.
Downstream Processing & Purification Issues
Issue Potential Cause Troubleshooting Steps
Low Extraction Efficiency 1. Inefficient cell lysis (for intracellular product). 2. Inappropriate solvent for extraction. 3. Suboptimal pH during extraction.1. Test different cell disruption methods (e.g., homogenization, sonication). 2. Screen various solvents and solvent mixtures. 3. Adjust the pH of the broth/solvent mixture to optimize partitioning of this compound.
Poor Purity after Chromatography 1. Co-elution of impurities with similar properties. 2. Inadequate column resolution. 3. Column overloading.1. Employ orthogonal purification methods (e.g., different stationary phases or chromatographic modes). 2. Optimize the chromatographic method (e.g., gradient slope, flow rate, mobile phase composition). 3. Reduce the amount of crude extract loaded onto the column.
Product Degradation during Purification 1. pH instability. 2. Temperature sensitivity. 3. Exposure to light (photodegradation). 4. Harsh solvent conditions.1. Maintain the pH within a stable range for this compound. 2. Perform purification steps at reduced temperatures. 3. Protect the product from light exposure. 4. Use milder solvents where possible and minimize exposure time.
Difficulty in Product Crystallization/Precipitation 1. Presence of impurities inhibiting crystallization. 2. Inappropriate solvent/antisolvent system. 3. Suboptimal temperature for crystallization.1. Further purify the product to remove impurities. 2. Screen different solvent and antisolvent combinations. 3. Optimize the temperature profile for crystallization.

Quantitative Data

Table 1: Fermentation Parameters and Yields for Aspochalasin Production

ParameterAspochalasin D (Optimized)[7]General Cytochalasans (Typical Range)
Producing Organism Aspergillus flavipesAspergillus spp., Penicillium spp.
Fermentation Time Not Specified7 - 21 days
Culture Temperature Not Specified25 - 30 °C
Culture pH Not Specified5.0 - 7.0
Yield 812.1 mg/L10 - 500 mg/L

Note: Data for this compound is limited. The provided yield for Aspochalasin D was achieved through genetic engineering and process optimization, and serves as a benchmark.

Table 2: Purification Efficiency for Fungal Secondary Metabolites

Purification Step Typical Recovery Range Purity Achieved
Solvent Extraction 70 - 95%10 - 30%
Silica Gel Chromatography 50 - 80%60 - 90%
Preparative HPLC 40 - 70%> 95%
Crystallization 60 - 90%> 98%

Note: These are general ranges for fungal secondary metabolites and may vary for this compound.

Experimental Protocols

Large-Scale Fermentation of Aspergillus flavipes

This protocol is a generalized procedure for the large-scale production of aspochalasins and should be optimized for this compound.

  • Inoculum Preparation:

    • Culture Aspergillus flavipes on Potato Dextrose Agar (PDA) plates for 5-7 days at 28°C.

    • Aseptically transfer agar plugs with mycelium to seed culture flasks containing a suitable liquid medium.

    • Incubate the seed culture at 28°C with agitation (e.g., 180 rpm) for 48-72 hours.

  • Bioreactor Preparation and Sterilization:

    • Prepare the production medium in a large-scale bioreactor. A typical medium might consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

    • Sterilize the bioreactor and the medium in place at 121°C for an appropriate duration depending on the volume.

  • Inoculation and Fermentation:

    • Aseptically transfer the seed culture to the sterilized production bioreactor (typically 5-10% v/v).

    • Maintain the fermentation parameters at their optimal setpoints (e.g., temperature at 28°C, pH controlled at 6.0, and dissolved oxygen above 20% saturation through controlled aeration and agitation).

    • Monitor the fermentation process by regularly sampling and analyzing for biomass, substrate consumption, and this compound concentration.

  • Harvesting:

    • Harvest the fermentation broth when the concentration of this compound reaches its maximum, typically in the stationary phase.

    • Separate the mycelium from the broth by filtration or centrifugation.

Downstream Processing and Purification
  • Extraction:

    • Extract the fermentation broth with a suitable organic solvent such as ethyl acetate.

    • Extract the mycelial cake separately after cell disruption (e.g., grinding with a solvent) to recover any intracellular product.

    • Combine the organic extracts and concentrate under reduced pressure.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate.

  • High-Resolution Purification:

    • Further purify the enriched fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

    • Collect the peak corresponding to this compound.

  • Final Product Formulation:

    • Remove the solvent from the purified fraction under vacuum.

    • If a crystalline product is desired, perform crystallization from a suitable solvent system.

    • Dry the final product under vacuum.

Visualizations

Aspochalasin Biosynthetic Pathway

The biosynthesis of aspochalasins involves a complex interplay of enzymes encoded by a gene cluster. The core structure is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).

Aspochalasin_Biosynthesis cluster_precursors Primary Metabolites cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Reactions Malonyl-CoA Malonyl-CoA PKS_NRPS PKS-NRPS (Polyketide Synthase - Non-Ribosomal Peptide Synthetase) Malonyl-CoA->PKS_NRPS Amino_Acid Amino Acid (e.g., Phenylalanine) Amino_Acid->PKS_NRPS Polyketide_Peptide_Intermediate Polyketide_Peptide_Intermediate PKS_NRPS->Polyketide_Peptide_Intermediate Cyclization Cyclization Polyketide_Peptide_Intermediate->Cyclization Proaspochalasin Proaspochalasin Cyclization->Proaspochalasin Oxidation Oxidation Reduction Reduction Oxidation->Reduction Aspochalasin_I Aspochalasin_I Reduction->Aspochalasin_I Proaspochalasin->Oxidation

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for this compound Production

This diagram outlines the major steps from strain selection to the purified final product.

Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain_Selection Strain Selection & Maintenance Inoculum_Dev Inoculum Development Strain_Selection->Inoculum_Dev Large_Scale_Ferm Large-Scale Fermentation Inoculum_Dev->Large_Scale_Ferm Media_Prep Media Preparation & Sterilization Media_Prep->Large_Scale_Ferm Harvesting Harvesting (Filtration/Centrifugation) Large_Scale_Ferm->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Final Product (Crystallization/Drying) Purification->Final_Product

Caption: Overall workflow for this compound production.

Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing low yield issues during fermentation.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Check Biomass (OD, Dry Weight) Start->Check_Growth Low_Growth Low Biomass: - Inoculum Issue - Media Limitation - Suboptimal Conditions Check_Growth->Low_Growth Low Good_Growth Adequate Biomass Check_Growth->Good_Growth Good Check_Metabolism Check Substrate Uptake & Respiration (OUR, CER) Low_Metabolism Low Metabolic Activity: - Nutrient Limitation - Inhibition - Oxygen Limitation Check_Metabolism->Low_Metabolism Low Good_Metabolism Normal Metabolic Activity Check_Metabolism->Good_Metabolism Normal Check_Product Analyze Broth for Degradation Products Degradation Degradation Detected: - pH/Temp Instability - Shear Stress Check_Product->Degradation Yes No_Degradation No Degradation: - Biosynthetic Pathway Issue - Precursor Limitation - Regulatory Issue Check_Product->No_Degradation No Good_Growth->Check_Metabolism Good_Metabolism->Check_Product

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Aspochalasin I Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aspochalasin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its delivery and application.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to specific questions you might have about working with this compound, covering topics from solution preparation to interpreting experimental results.

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the cytochalasan family of mycotoxins, which are secondary metabolites produced by various fungi, including Aspergillus sp.[1]. Its primary mechanism of action is the disruption of the actin cytoskeleton. This compound binds to the barbed end of actin filaments, which inhibits both the association and dissociation of actin monomers. This interference with actin dynamics leads to the inhibition of actin polymerization and ultimately, the disruption of the filamentous actin network within the cell[2][3][4].

Q2: How should I prepare a stock solution of this compound?

This compound is a hydrophobic compound and is practically insoluble in water. Therefore, it is necessary to first dissolve it in an organic solvent to prepare a concentrated stock solution.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions. It is also soluble in other organic solvents like ethanol and methanol.

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 417.55 g/mol ), you would need 4.1755 mg.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions of cytochalasins are generally stable for up to three months[5].

Q3: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I fix it?

Precipitation of this compound in the cell culture medium is a common issue due to its hydrophobic nature. The primary causes are usually related to the final concentration of the organic solvent (e.g., DMSO) being too low to maintain solubility in the aqueous environment of the culture medium, or the concentration of this compound exceeding its solubility limit in the final solution.

Troubleshooting Steps:

  • Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity. However, for some less sensitive cell lines, a final concentration of up to 0.5% may be tolerated. If your final DMSO concentration is too low, the this compound may precipitate.

  • Optimize Stock Solution Concentration: To maintain a sufficiently low final DMSO concentration while achieving the desired working concentration of this compound, you may need to prepare a more concentrated stock solution. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would need to prepare a 10 mM stock solution in DMSO (a 1:1000 dilution).

  • Method of Addition: When diluting the stock solution into the culture medium, add the this compound stock solution dropwise while gently swirling the medium. This can help to disperse the compound more evenly and prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) culture medium can sometimes improve solubility.

  • Visual Inspection: After adding this compound, visually inspect the medium for any cloudiness or particulate matter. If precipitation is observed, it is best to prepare a fresh solution.

Q4: What is the recommended working concentration of this compound for disrupting the actin cytoskeleton?

The effective concentration of this compound for disrupting the actin cytoskeleton can vary depending on the cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your particular cell line and assay.

Based on studies with related cytochalasins and the known activity of this compound, a general starting range can be suggested:

Concentration RangeExpected Effect
Low Range (e.g., 0.1 - 1 µM) May be sufficient to observe subtle changes in actin dynamics or cell motility in sensitive cell lines.
Mid Range (e.g., 1 - 10 µM) Typically effective for significant disruption of the actin cytoskeleton, leading to changes in cell morphology.
High Range (e.g., >10 µM) Likely to cause complete collapse of the actin cytoskeleton and may induce significant cytotoxicity and apoptosis.

Note: This table provides general guidance. Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: My cells are dying after treatment with this compound. How can I reduce cytotoxicity?

Cell death following this compound treatment can be due to the cytotoxic effects of the compound itself, especially at higher concentrations and longer incubation times, or due to the toxicity of the solvent (DMSO).

Troubleshooting Cytotoxicity:

  • Optimize this compound Concentration: As mentioned previously, perform a dose-response experiment to find the lowest effective concentration that achieves the desired effect on the actin cytoskeleton without causing excessive cell death.

  • Control for DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%). Always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO without this compound) to distinguish between the effects of the compound and the solvent.

  • Reduce Incubation Time: The cytotoxic effects of this compound are often time-dependent. Consider reducing the duration of treatment to a timeframe sufficient to observe the desired effect on the actin cytoskeleton.

  • Assess Cell Viability: Use a reliable cell viability assay, such as the MTT or MTS assay, to quantify cell viability across a range of this compound concentrations and incubation times.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a working solution of this compound from a 10 mM DMSO stock solution for treating cells in culture.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile, pre-warmed (37°C) cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the final desired working concentration of this compound and the final volume of the treatment medium.

    • Calculate the volume of the 10 mM stock solution required. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution (a 1:1000 dilution).

    • In a sterile microcentrifuge tube, add the calculated volume of the 10 mM this compound stock solution to the appropriate volume of pre-warmed cell culture medium.

    • Gently vortex the tube to ensure the working solution is thoroughly mixed.

    • Remove the existing medium from your cell culture plate and replace it with the freshly prepared this compound working solution.

    • Remember to include a vehicle control by preparing a solution with the same final concentration of DMSO in the culture medium without this compound.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability after treatment with this compound.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound working solutions at various concentrations

    • MTT solution (5 mg/mL in sterile PBS)

    • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or a commercial solubilization solution)

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound working solutions (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).

    • After the incubation period, carefully remove the treatment medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.

    • Carefully remove the MTT solution.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Visualization of the Actin Cytoskeleton using Phalloidin Staining

This protocol describes how to visualize the effects of this compound on the actin cytoskeleton using fluorescently-labeled phalloidin.

  • Materials:

    • Cells grown on glass coverslips

    • This compound working solution

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS (Fixation solution)

    • 0.1% Triton X-100 in PBS (Permeabilization solution)

    • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488) working solution

    • DAPI or Hoechst stain for nuclear counterstaining (optional)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with the desired concentration of this compound for the appropriate time.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled phalloidin working solution for 30-60 minutes at room temperature in the dark.

    • (Optional) Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₃₅NO₅[6]
Molecular Weight417.55 g/mol [6]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, Methanol, Ethanol[6]
Storage-20°C[6]

Table 2: Reported Biological Activities and IC₅₀ Values of this compound

Cell LineAssayIC₅₀Reference
Mel-AbMelanogenesis Inhibition22.4 µM[7]
NCI-H460 (Lung Cancer)CytotoxicityWeak to moderate
MCF-7 (Breast Cancer)CytotoxicityWeak to moderate
SF-268 (CNS Cancer)CytotoxicityWeak to moderate

Note: "Weak to moderate" indicates that while cytotoxic effects were observed, the specific IC₅₀ values were not always reported as highly potent in these initial screenings.

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Pre-warmed Medium prep_stock->prep_working Dilute 1:1000 for 10 µM treat_cells Treat Cells in Culture prep_working->treat_cells vehicle_control Include Vehicle Control (DMSO only) prep_working->vehicle_control viability Cell Viability Assay (e.g., MTT) treat_cells->viability actin Actin Staining (Phalloidin) treat_cells->actin microscopy Fluorescence Microscopy actin->microscopy

Caption: Experimental workflow for this compound delivery and analysis in cell culture.

troubleshooting_workflow cluster_precipitate Precipitation Issues cluster_cytotoxicity Cytotoxicity Issues cluster_no_effect Efficacy Issues start Problem Encountered precipitate Precipitate in Medium? start->precipitate cytotoxicity High Cell Death? precipitate->cytotoxicity No check_dmso Check Final DMSO Concentration (aim for ≤0.1%) precipitate->check_dmso Yes no_effect No/Weak Effect? cytotoxicity->no_effect No lower_conc Lower this compound Concentration cytotoxicity->lower_conc Yes increase_conc Increase this compound Concentration no_effect->increase_conc Yes increase_stock Increase Stock Concentration check_dmso->increase_stock add_dropwise Add Stock Solution Dropwise to Warmed Medium increase_stock->add_dropwise reduce_time Reduce Incubation Time lower_conc->reduce_time check_vehicle Verify Vehicle Control Toxicity reduce_time->check_vehicle increase_time Increase Incubation Time increase_conc->increase_time check_stability Check Stock Solution Age and Storage increase_time->check_stability

Caption: Troubleshooting decision tree for this compound experiments.

signaling_pathway aspochalasin This compound actin Actin Filaments (Barbed End) aspochalasin->actin polymerization Actin Polymerization actin->polymerization cytoskeleton Actin Cytoskeleton Disruption polymerization->cytoskeleton cell_shape Changes in Cell Shape & Morphology cytoskeleton->cell_shape motility Inhibition of Cell Motility cytoskeleton->motility cytokinesis Inhibition of Cytokinesis cytoskeleton->cytokinesis downstream Downstream Signaling (e.g., NF-κB activation) cytoskeleton->downstream

Caption: Simplified signaling pathway of this compound's effect on the actin cytoskeleton and downstream cellular processes.

References

minimizing off-target effects of Aspochalasin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Aspochalasin I in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is a member of the cytochalasan class of fungal metabolites. The primary and most well-documented target of cytochalasans is actin . They bind to the barbed end of actin filaments, inhibiting both the assembly and disassembly of actin monomers. This disruption of the actin cytoskeleton is the basis for its cytotoxic effects.[1][2][3]

Q2: What are the potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented, studies on other cytochalasans, such as Cytochalasin B, suggest potential off-target effects. One notable off-target effect is the inhibition of glucose transport across the cell membrane.[4][5][6][7][8] Researchers should be aware that observed cellular effects may not be solely due to actin disruption. Other potential off-target interactions could involve various kinases or other cellular proteins, a common occurrence with natural product compounds.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis can help differentiate between on-target and potential off-target effects, which may occur at higher concentrations.

  • Use of Controls: Employ structurally related but inactive analogs of this compound as negative controls, if available. This can help attribute the observed phenotype to the specific activity of this compound.

  • Orthogonal Approaches: Confirm key findings using alternative methods that do not rely on this compound. For example, to validate the role of the actin cytoskeleton, one could use other actin inhibitors with different mechanisms of action or employ genetic approaches like siRNA-mediated knockdown of actin-related proteins.

  • Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target (actin) in your experimental system and to identify potential off-target binding partners.[9][10][11][12]

Q4: What are the initial signs of off-target effects or excessive cytotoxicity?

Unexpected or overly severe cellular responses can indicate off-target effects or general toxicity. These can include:

  • Rapid and widespread cell death at concentrations where specific effects are expected.

  • Cellular phenotypes inconsistent with known effects of actin cytoskeleton disruption.

  • Discrepancies between results obtained with this compound and other actin-targeting agents.

  • High variability in results between experiments.[13][14]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Cell-Based Assays

Problem: You observe higher-than-expected cytotoxicity in your cell line when treated with this compound.

dot

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Concentration Verify the stock solution concentration and the final dilution. Ensure proper mixing.
Compound Instability Prepare fresh dilutions for each experiment. Store stock solutions as recommended.
High Cell Density High cell density can lead to increased LDH release in control wells, skewing results. Optimize cell seeding density.[15]
Contamination Check for microbial contamination in cell cultures and reagents, which can cause high background signals.[16]
Off-Target Effects At higher concentrations, off-target effects may become prominent. Perform a careful dose-response study to determine the optimal concentration. Consider the possibility of glucose transport inhibition and assess glucose uptake in your cells.
Assay Interference The compound may interfere with the assay chemistry. Run appropriate controls, including the compound in cell-free media, to check for interference.
Guide 2: Inconsistent or Irreproducible Results

Problem: You are observing high variability in your experimental results with this compound.

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Caption: Troubleshooting workflow for inconsistent results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cellular Heterogeneity Ensure a consistent cell passage number and confluency. Cell characteristics can change over time in culture.[14]
Reagent Variability Use fresh, high-quality reagents. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent Incubation Times Adhere strictly to the same incubation times for all experiments. Time-course experiments can help determine the optimal endpoint.
Pipetting Errors Use calibrated pipettes and ensure proper mixing to minimize well-to-well variability.
Complex Biological Response The observed phenotype may be a result of a complex interplay between on- and off-target effects over time. A detailed time-course experiment can help dissect these responses.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the media and add 100-150 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15-30 minutes in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[17][18][19][20][21]

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with a serial dilution of this compound and appropriate vehicle controls. Include wells for a positive control (lysis buffer) and a negative control (untreated cells).

  • Incubate for the desired time period.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[15][22][23][24][25]

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (100% lysis).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the binding of a compound to its target protein in a cellular environment.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibodies against the target protein (e.g., actin) and potential off-targets

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifuge to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, stable proteins.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting.[9][10][11][12][26]

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement. This method can be adapted to a proteome-wide scale using mass spectrometry to identify unknown off-targets.

Data Presentation

Table 1: Example Data for this compound Cytotoxicity

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)MTT48[Insert experimental value]
A549 (Lung Cancer)MTT48[Insert experimental value]
HCT116 (Colon Cancer)LDH24[Insert experimental value]
Normal FibroblastsMTT48[Insert experimental value]

Note: The IC50 values should be determined experimentally for your specific cell lines and conditions.

Signaling Pathways and Workflows

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Caption: On-target effect of this compound on the actin cytoskeleton.

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Caption: Experimental workflow for investigating off-target effects.

References

Aspochalasin I experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aspochalasin I. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to support your work with this potent cytochalasan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the aspochalasin family, a subgroup of cytochalasans, which are secondary metabolites produced by fungi, notably Aspergillus species.[1][2] The precise mechanism of action for many aspochalasins is still under investigation, but they are widely understood to function by inhibiting actin polymerization.[3] By binding to the barbed end of actin filaments, they prevent the addition of new actin monomers, thereby disrupting the actin cytoskeleton. This interference with a fundamental cellular process leads to various downstream effects, including cytotoxicity, and inhibition of cell division and motility.

Q2: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?

Variability in IC50 values is a common issue and can stem from several factors:

  • Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Degradation of the stock solution will lead to a weaker-than-expected effect.

  • Solvent Concentration: The final concentration of the solvent (typically DMSO) in the cell culture medium can affect cell viability and compound activity. It is crucial to keep the final DMSO concentration consistent across all wells and generally below 0.5%.

  • Cell Line & Passage Number: Different cell lines exhibit varying sensitivities to cytotoxic agents.[2] Furthermore, cell lines can change phenotypically and genotypically over time with increasing passage number, affecting their response to treatment.

  • Cell Density: The initial number of cells seeded can impact the effective concentration of the compound per cell and influence the final assay readout. Inconsistent cell seeding is a major source of variability.

  • Incubation Time: The duration of exposure to this compound will directly impact the observed cytotoxicity. Ensure incubation times are kept consistent.

  • Purity and Source: Batch-to-batch variation in the purity of commercially sourced or in-house isolated this compound can lead to different biological activities.

Q3: Is this compound cytotoxic or cytostatic?

The effects can be dose- and cell-line-dependent. At certain concentrations, this compound has been shown to inhibit biological processes like melanogenesis without causing significant cytotoxicity.[1][4][5][6] However, as a disruptor of the actin cytoskeleton, it can induce apoptosis and cell cycle arrest, leading to cell death at higher concentrations or in more sensitive cell lines.[7][8] Some cytochalasans are known to have cytostatic effects, and this may also be true for this compound under specific experimental conditions.[7]

Quantitative Data

Due to the specific nature of its reported activities, comprehensive cytotoxic data for this compound is limited in publicly available literature. The most consistently reported quantitative measure is its effect on melanogenesis. Data for other aspochalasins are included for context.

Table 1: IC50 Values for this compound and Related Compounds

CompoundCell LineAssay TypeIC50 ValueNotes
This compound Mel-Ab (melanocytes)Melanogenesis Inhibition22.4 µMReported to be non-cytotoxic at this concentration.[1][4][5][6]
This compound, J, K NCI-H460, MCF-7, SF-268CytotoxicityWeak to ModerateSpecific IC50 values were not provided in the referenced abstract.[2]
TMC-169 U937Cytotoxicity0.81 µg/mLA potent analog of this compound.[3]
TMC-169 JurkatCytotoxicity0.2 µg/mL"
TMC-169 HL-60Cytotoxicity0.68 µg/mL"
TMC-169 WiDrCytotoxicity0.83 µg/mL"
TMC-169 HCT-116Cytotoxicity0.78 µg/mL"

Troubleshooting Guides

Guide 1: Inconsistent or No Biological Effect

Use the following decision tree to troubleshoot experiments where this compound shows a weaker-than-expected or inconsistent effect.

Troubleshooting_No_Effect start Start: Inconsistent or No Effect Observed check_stock 1. Verify Stock Solution - Recently prepared? - Stored correctly (-20°C or -80°C, protected from light)? - Correct solvent (DMSO)? start->check_stock stock_ok Stock solution appears valid. check_stock->stock_ok Yes stock_bad Remake stock solution from fresh powder. Use low-passage, sterile-filtered DMSO. check_stock->stock_bad No/Unsure check_protocol 2. Review Experimental Protocol - Correct final concentration? - Consistent final DMSO % (e.g., <0.5%)? - Correct cell density and incubation time? stock_ok->check_protocol end_point Problem Resolved / Systemic Issue Identified stock_bad->end_point protocol_ok Protocol seems correct. check_protocol->protocol_ok Yes protocol_bad Revise protocol. Perform serial dilution carefully. Include a vehicle control (DMSO only). check_protocol->protocol_bad No/Unsure check_cells 3. Assess Cell Health & Response - Are cells healthy (check morphology)? - Using correct passage number? - Is the cell line known to be resistant? protocol_ok->check_cells protocol_bad->end_point cells_ok Cells are healthy and responsive. check_cells->cells_ok Yes cells_bad Use fresh, low-passage cells. Verify cell line identity. Consider testing on a different, more sensitive cell line. check_cells->cells_bad No/Unsure positive_control 4. Run a Positive Control - Test a known actin-disrupting agent (e.g., Cytochalasin D). - Does the positive control work as expected? cells_ok->positive_control cells_bad->end_point control_works Positive control works. Issue is likely specific to this compound batch or stability. positive_control->control_works Yes control_fails Positive control fails. Problem is with the assay system (reagents, cells, instrument). positive_control->control_fails No control_works->end_point control_fails->end_point Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout prep_cells 1. Culture & Prepare Cells seed_plate 3. Seed Cells in 96-Well Plate prep_cells->seed_plate prep_compound 2. Prepare this compound Stock & Dilutions treat_cells 5. Treat Cells with Compound prep_compound->treat_cells incubate_attach 4. Incubate (24h) for Attachment seed_plate->incubate_attach incubate_attach->treat_cells incubate_treat 6. Incubate for Exposure Time (24-72h) treat_cells->incubate_treat add_reagent 7. Add Assay Reagent (e.g., MTT) incubate_treat->add_reagent incubate_reagent 8. Incubate for Signal Development add_reagent->incubate_reagent read_plate 9. Read Plate on Spectrophotometer incubate_reagent->read_plate analysis 10. Data Analysis (Calculate % Viability, IC50) read_plate->analysis Signaling_Pathway cluster_cytoskeleton Cytoskeleton Disruption cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Aspochalasin This compound Actin Actin Polymerization Aspochalasin->Actin Cytoskeleton Actin Cytoskeleton Integrity Actin->Cytoskeleton G2M G2/M Phase Arrest Cytoskeleton->G2M Disruption leads to Mitochondria Mitochondrial Stress (Loss of Membrane Potential) Cytoskeleton->Mitochondria Disruption induces Apoptosis Apoptosis (DNA Fragmentation, Cell Death) G2M->Apoptosis Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

References

Technical Support Center: Optimizing Fermentation for Aspochalasin I Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for producing Aspochalasin I.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

IssuePossible CausesSuggested Solutions
Low or No this compound Yield - Inappropriate fermentation medium composition.- Suboptimal physical fermentation parameters (pH, temperature, aeration).- Poor inoculum quality or insufficient inoculum size.- Strain degradation or contamination.- Review and optimize the medium components. See the Experimental Protocols section for a recommended baseline medium.- Systematically evaluate the effect of pH, temperature, and agitation/aeration on production. Refer to the FAQ on optimal conditions.- Ensure the use of a fresh, healthy, and standardized inoculum.- Perform strain re-isolation and purification. Use microscopy and molecular methods to check for contamination.
Inconsistent Yields Between Batches - Variability in raw materials for the medium.- Inconsistent sterilization procedures.- Fluctuations in fermentation parameters.- Inconsistent inoculum preparation.- Use high-quality, standardized raw materials. Consider using a chemically defined medium for better consistency.- Standardize sterilization time and temperature to avoid degradation of medium components.- Ensure precise control and monitoring of pH, temperature, and agitation throughout the fermentation.- Follow a strict protocol for inoculum preparation, ensuring consistent spore concentration and age.
Slow or No Fungal Growth - Inadequate nutrient availability.- Presence of inhibitory substances in the medium.- Suboptimal pH or temperature for growth.- Ensure the medium contains sufficient carbon and nitrogen sources.[1]- Test for inhibitory compounds in the raw materials. Consider a different water source.- Optimize the initial pH of the medium and maintain the optimal temperature for the specific Aspergillus strain.
Foaming During Fermentation - High protein content in the medium.- High agitation or aeration rates.- Add food-grade antifoaming agents (e.g., silicone-based) at the beginning of the fermentation or as needed.- Reduce agitation and/or aeration rates, but monitor for any negative impact on yield.
Contamination of the Culture - Inadequate sterilization of medium or equipment.- Non-sterile inoculation technique.- Contaminated inoculum.- Autoclave all media and equipment at the appropriate temperature and duration.- Use aseptic techniques during inoculation and sampling.- Regularly check the purity of the seed culture.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound yield?

A1: The primary factors influencing the yield of this compound, like other fungal secondary metabolites, are the composition of the fermentation medium (carbon and nitrogen sources, mineral salts) and the physical fermentation parameters (pH, temperature, aeration, and agitation).

Q2: What is a good starting point for the fermentation medium composition?

A2: A solid rice-based medium has been successfully used for the production of related cytochalasans. A typical composition is:

ComponentConcentration
Rice70 g
Water70 mL
Yeast Extract5%
Glucose6%
Pork Peptone0.15%
KH₂PO₄0.04%
MgSO₄0.06%

The initial pH of the medium should be adjusted to 6.5.[2][3]

Q3: What are the optimal physical fermentation conditions for this compound production?

A3: While specific data for this compound is limited, studies on related metabolites from Aspergillus species suggest the following ranges for optimization:

  • Temperature: 25-30°C.[4][5]

  • pH: 5.0-6.5.[4][5]

  • Incubation Time: 11-30 days for solid-state fermentation.[2][3][4]

  • Agitation: For submerged fermentation, a starting point of 150-200 rpm can be used.

It is crucial to perform a systematic optimization for your specific Aspergillus strain.

Q4: How can I systematically optimize the fermentation conditions?

A4: A common approach is to first use a "one-factor-at-a-time" method to identify the most influential parameters. Subsequently, statistical methods like Response Surface Methodology (RSM) can be employed to study the interactions between these factors and determine the optimal conditions.[1] For instance, in a study to optimize the production of the related compound Aspochalasin D, RSM was used to optimize temperature, pH, and substrate concentration.

Q5: What is the "One Strain Many Compounds" (OSMAC) approach and can it be used for this compound?

A5: The OSMAC approach involves cultivating a single fungal strain under various fermentation conditions (different media, temperatures, pH, etc.) to induce the production of a diverse range of secondary metabolites.[6] This strategy can be employed to identify the optimal conditions for this compound production by systematically altering cultivation parameters.

Experimental Protocols

Protocol 1: General Solid-State Fermentation for Aspochalasin Production

This protocol is adapted from the production of cytochalasans from Aspergillus sp.[2][3]

  • Medium Preparation:

    • For each 500 mL flask, add 70 g of rice and 70 mL of distilled water.

    • Supplement with 5% yeast extract, 6% glucose, 0.15% pork peptone, 0.04% KH₂PO₄, and 0.06% MgSO₄.

    • Adjust the initial pH of the medium to 6.5.

    • Autoclave at 121°C for 30 minutes.

  • Inoculation:

    • Prepare a spore suspension of the Aspergillus strain from a fresh PDA plate.

    • Inoculate each flask with a standardized spore suspension (e.g., 1 x 10⁶ spores/mL).

  • Incubation:

    • Incubate the flasks at 20-28°C in a dark place for 30 days under static conditions.

  • Extraction:

    • After incubation, extract the solid culture broth five times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)

This is a general workflow for optimizing fermentation conditions.

  • Screening of Significant Factors:

    • Use a Plackett-Burman design to screen for the most significant factors affecting this compound production (e.g., temperature, pH, glucose concentration, yeast extract concentration).

  • Optimization using Central Composite Design (CCD):

    • Based on the screening results, select the 3-4 most significant factors.

    • Design a CCD experiment with these factors at five levels (-α, -1, 0, +1, +α).

    • Perform the fermentation experiments according to the design matrix.

    • Analyze the results using ANOVA to fit a second-order polynomial equation and determine the optimal conditions.

Visualizations

Fermentation_Optimization_Workflow Fermentation Optimization Workflow A Strain Selection & Inoculum Preparation B Baseline Fermentation (Standard Conditions) A->B C One-Factor-at-a-Time (OFAT) (e.g., pH, Temp, Carbon Source) B->C D Identify Significant Factors C->D E Response Surface Methodology (RSM) (e.g., Box-Behnken, CCD) D->E F Statistical Analysis & Model Fitting E->F G Determine Optimal Conditions F->G H Validation Experiments G->H I Scale-up Production H->I

Caption: A logical workflow for optimizing fermentation conditions.

Troubleshooting_Low_Yield Troubleshooting Low this compound Yield A Low or No Yield Detected B Check Culture Purity (Microscopy, Plating) A->B C Review Inoculum (Age, Viability, Size) A->C D Analyze Fermentation Parameters (pH, Temp, DO) A->D E Evaluate Medium Composition (Nutrient Limitation/Inhibition) A->E F Contamination? B->F G Inoculum Issue? C->G H Parameter Deviation? D->H I Medium Problem? E->I J Re-sterilize & Re-inoculate F->J Yes K Prepare Fresh Inoculum G->K Yes L Calibrate Probes & Adjust H->L Yes M Test New Medium Components I->M Yes

Caption: A decision tree for troubleshooting low product yield.

Secondary_Metabolism_Regulation Regulation of Secondary Metabolism in Aspergillus cluster_0 Environmental Signals cluster_1 Signal Transduction Pathways cluster_2 Global Regulators cluster_3 Gene Expression Nutrients Carbon/Nitrogen Source G_Protein G-Protein Signaling Nutrients->G_Protein pH pH pH->G_Protein Temp Temperature Temp->G_Protein Light Light Velvet Velvet Complex (VeA) Light->Velvet PKA PKA Pathway G_Protein->PKA MAPK MAPK Pathway G_Protein->MAPK LaeA LaeA PKA->LaeA MAPK->LaeA Pathway_TF Pathway-Specific Transcription Factors LaeA->Pathway_TF Velvet->Pathway_TF Biosynthesis_Genes This compound Biosynthesis Genes Pathway_TF->Biosynthesis_Genes Product This compound Biosynthesis_Genes->Product

Caption: A simplified diagram of signaling pathways regulating secondary metabolism.

References

Validation & Comparative

Aspochalasin I vs. Other Cytochalasans: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of Aspochalasin I and other members of the cytochalasan family of mycotoxins. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential and mechanisms of action of these compounds.

I. Comparative Cytotoxicity Data

The cytotoxic effects of this compound and other selected cytochalasans are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Reference
This compound NCI-H460 (Non-small cell lung cancer)Weak to moderate
MCF-7 (Breast cancer)Weak to moderate
SF-268 (CNS cancer)Weak to moderate
Aspochalasin J NCI-H460Weak to moderate
MCF-7Weak to moderate
SF-268Weak to moderate
Aspochalasin K NCI-H460Weak to moderate
MCF-7Weak to moderate
SF-268Weak to moderate
Aspochalasin D HeLa (Cervical cancer)5.72
TMC-169 U937 (Leukemia)0.81 µg/mL
Jurkat (Leukemia)0.2 µg/mL
HL-60 (Leukemia)0.68 µg/mL
WiDr (Colon cancer)0.83 µg/mL
HCT-116 (Colon cancer)0.78 µg/mL
Cytochalasin B L929 (Mouse fibroblast)1.3
KB3.1 (Cervical cancer)>10
HeLa (Cervical cancer)7.9
Cytochalasin D B16F10 (Melanoma)3.5
SKMEL28 (Melanoma)83

Disclaimer: The data presented in this table is compiled from various sources. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell density, exposure time, and assay methodology can vary between studies.

II. Mechanism of Action: Induction of Apoptosis

Cytochalasans, including this compound, primarily exert their cytotoxic effects by disrupting the actin cytoskeleton. This interference with a fundamental cellular component triggers a cascade of events leading to programmed cell death, or apoptosis. The signaling pathways involved can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.

Cytotoxicity_Signaling_Pathway Cytochalasan-Induced Apoptosis Signaling Pathway Cytochalasans Cytochalasans (e.g., this compound) Actin Actin Filament Disruption Cytochalasans->Actin Inhibition of polymerization Mitochondria Mitochondria Actin->Mitochondria Stress Signal DISC Death-Inducing Signaling Complex (DISC) Formation Actin->DISC Bax Bax CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->CytochromeC Promotion Bcl2 Bcl-2 Bcl2->Bax Inhibition Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3

Caption: Cytochalasan-induced apoptosis pathway.

The disruption of actin filaments by cytochalasans acts as a cellular stress signal that can converge on the mitochondria. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The subsequent release of cytochrome c from the mitochondria activates caspase-9, a key initiator of the caspase cascade. Separately, actin disruption can also promote the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8. Both pathways ultimately converge on the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell during apoptosis.

III. Experimental Protocols

The following provides a detailed methodology for a standard cytotoxicity assay used to determine the IC50 values of compounds like aspochalasins.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

MTT_Assay_Workflow General Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO at <0.1%).

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the compound being tested.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

This guide provides a foundational understanding of the comparative cytotoxicity of this compound and other cytochalasans. For more in-depth analysis and specific applications, consulting the primary research articles is recommended.

A Comparative Guide to Aspochalasin I and Cytochalasin D: Unraveling Their Effects on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to a myriad of cellular processes, including cell motility, division, and intracellular transport. Its constant remodeling is tightly regulated by a host of actin-binding proteins. Small molecules that interfere with actin dynamics are invaluable tools for dissecting these processes and hold therapeutic potential. Among these are the cytochalasans, a large family of fungal metabolites known for their profound effects on the actin cytoskeleton. This guide provides a detailed comparison of two prominent members of this family: Aspochalasin I and Cytochalasin D.

At a Glance: Key Differences in Actin Modulation

While both this compound and Cytochalasin D are potent disruptors of the actin cytoskeleton, they exhibit distinct nuances in their mechanisms and cellular consequences. Cytochalasin D is well-characterized as a potent inhibitor of actin polymerization, primarily by capping the barbed (fast-growing) end of actin filaments.[1] This action prevents the addition of new actin monomers, leading to a net depolymerization of existing filaments.[2] Conversely, while also targeting actin, Aspochalasin D, a close analog of this compound, has been observed to induce the formation of distinct cytoplasmic actin-containing rodlets, a phenomenon not typically associated with Cytochalasin D, which tends to induce nuclear rodlets. This suggests a potential difference in their interaction with actin filaments or associated proteins.

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data on the effects of this compound (using Aspochalasin D as a proxy where necessary) and Cytochalasin D on actin polymerization and cellular viability.

ParameterThis compound / DCytochalasin DReference
Binding Affinity (Kd) to G-actin Data not readily available~2-20 µM (depending on divalent cations)[3]
Binding Affinity (Kd) to F-actin (barbed end) Data not readily available~2 nM[3]
IC50 for Actin Polymerization Inhibition Data not readily availableHalf-maximal inhibition at 10 nM (in the absence of ATP)[4][5]
IC50 for Cytotoxicity (HeLa cells) ~4.96 µM (Aspochalasin D)Data varies by cell line[6]
Effect on Actin Elongation Rate Inhibits elongationHalf-maximal inhibition at 10 nM (in the absence of ATP)[4][5]

Mechanism of Action: A Tale of Two Cytochalasans

Both compounds exert their effects by interacting with actin, but the precise nature of this interaction and its downstream consequences differ.

Cytochalasin D:

  • Barbed-End Capping: The primary mechanism of Cytochalasin D is its high-affinity binding to the barbed end of F-actin.[1] This "capping" action physically obstructs the addition of G-actin monomers, thereby halting filament growth at this dynamic end.

  • Induction of Actin Dimerization: In the presence of Mg2+, Cytochalasin D can induce the dimerization of G-actin monomers.[7] These dimers can act as nuclei for polymerization, which can paradoxically increase the initial rate of actin assembly while ultimately leading to shorter filaments and a lower overall polymer mass.[7]

  • Stimulation of ATP Hydrolysis: Cytochalasin D has been shown to stimulate the ATPase activity of monomeric actin, a process that is normally coupled to polymerization.[8][9]

This compound (inferred from Aspochalasin D):

  • Actin Disruption: Like other cytochalasans, this compound disrupts the normal organization of the actin cytoskeleton.

  • Induction of Cytoplasmic Actin Rodlets: A distinguishing feature of Aspochalasin D is its ability to induce the formation of prominent, rod-like structures containing actin within the cytoplasm. This suggests a mechanism that may involve the bundling or aggregation of actin filaments in a manner distinct from Cytochalasin D.

Below is a diagram illustrating the proposed mechanism of action for Cytochalasin D on actin polymerization.

CytochalasinD_Mechanism cluster_0 Actin Polymerization cluster_1 Effect of Cytochalasin D G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Actin Dimer Actin Dimer G-actin->Actin Dimer Induces Dimerization Barbed End F-actin->Barbed End Cytochalasin D Cytochalasin D Cytochalasin D->Barbed End Binds to Cytochalasin D->Actin Dimer Capped F-actin Capped F-actin Barbed End->Capped F-actin Inhibits Elongation

Caption: Mechanism of Cytochalasin D on actin polymerization.

Impact on Cellular Signaling Pathways

Disruption of the actin cytoskeleton by cytochalasans has profound effects on various signaling pathways that regulate cell behavior.

Rho GTPase Signaling:

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[2][10][11][12][13] They control the formation of stress fibers, lamellipodia, and filopodia. By disrupting the actin structures downstream of these GTPases, both this compound and Cytochalasin D can indirectly affect Rho signaling pathways, leading to changes in cell adhesion, migration, and morphology.

ERK/MAPK Pathway:

The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that can be influenced by the state of the actin cytoskeleton.[14][15][16][17][18][19] Studies have shown that disruption of actin filaments with Cytochalasin D can impact ERK activation, suggesting a feedback loop between the cytoskeleton and this key signaling pathway involved in cell proliferation and survival.

The following diagram illustrates the interplay between Rho GTPases, the actin cytoskeleton, and how cytochalasans can perturb this signaling axis.

RhoGTPase_Signaling cluster_0 Upstream Signals cluster_1 Rho GTPases cluster_2 Actin Cytoskeleton Growth Factors Growth Factors Rac1 Rac1 Growth Factors->Rac1 Cdc42 Cdc42 Growth Factors->Cdc42 ECM ECM RhoA RhoA ECM->RhoA Stress Fibers Stress Fibers RhoA->Stress Fibers Lamellipodia Lamellipodia Rac1->Lamellipodia Filopodia Filopodia Cdc42->Filopodia Cytochalasans Cytochalasans Cytochalasans->Stress Fibers Disrupt Cytochalasans->Lamellipodia Disrupt Cytochalasans->Filopodia Disrupt

Caption: Rho GTPase signaling to the actin cytoskeleton.

Experimental Protocols

Precise and reproducible experimental design is paramount when studying the effects of actin-targeting compounds. Below are detailed methodologies for key assays.

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate and extent of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.

Workflow:

Actin_Polymerization_Workflow Start Start Prepare G-actin (with pyrene-labeled actin) Prepare G-actin (with pyrene-labeled actin) Start->Prepare G-actin (with pyrene-labeled actin) Add this compound or Cytochalasin D Add this compound or Cytochalasin D Prepare G-actin (with pyrene-labeled actin)->Add this compound or Cytochalasin D Initiate Polymerization (add salt) Initiate Polymerization (add salt) Add this compound or Cytochalasin D->Initiate Polymerization (add salt) Monitor Fluorescence Monitor Fluorescence Initiate Polymerization (add salt)->Monitor Fluorescence Analyze Data (Rate and Extent) Analyze Data (Rate and Extent) Monitor Fluorescence->Analyze Data (Rate and Extent) End End Analyze Data (Rate and Extent)->End

Caption: Workflow for an actin polymerization assay.

Methodology:

  • Reagent Preparation:

    • G-actin Buffer (G-buffer): 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.

    • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.

    • Pyrene-labeled G-actin is stored in G-buffer on ice. Unlabeled G-actin is mixed with pyrene-labeled G-actin to the desired percentage (typically 5-10%).

  • Assay Procedure:

    • In a fluorometer cuvette, add the actin solution to the desired final concentration (e.g., 2 µM) in G-buffer.

    • Add this compound, Cytochalasin D, or vehicle control (DMSO) to the desired final concentration. Incubate for a short period (e.g., 2 minutes) at room temperature.

    • Initiate polymerization by adding 1/10th the volume of 10x Polymerization Buffer.

    • Immediately begin monitoring the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time until the signal plateaus.

  • Data Analysis:

    • The initial rate of polymerization is determined from the slope of the initial linear phase of the fluorescence curve.

    • The extent of polymerization is determined by the final plateau of fluorescence intensity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluence by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound, Cytochalasin D, or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%.

F-Actin Staining (Phalloidin Staining)

This method allows for the visualization of the F-actin cytoskeleton in fixed cells using fluorescently labeled phalloidin, a fungal toxin that binds specifically to F-actin.

Methodology:

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips.

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to allow the phalloidin conjugate to enter the cells.

  • Blocking:

    • Wash the cells with PBS.

    • Block non-specific binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Phalloidin Staining:

    • Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the F-actin cytoskeleton using a fluorescence microscope.

Conclusion

Both this compound and Cytochalasin D are powerful tools for investigating the intricate dynamics of the actin cytoskeleton. While they share the common ability to disrupt actin polymerization, their distinct mechanisms—barbed-end capping for Cytochalasin D and the induction of cytoplasmic actin rodlets by Aspochalasin D—offer unique avenues for research. The choice between these two compounds will depend on the specific experimental question being addressed. For researchers aiming to potently inhibit actin polymerization at the barbed end, Cytochalasin D remains a well-characterized and reliable choice. For those interested in exploring potentially novel mechanisms of actin filament organization and bundling, this compound and its analogs present an intriguing alternative. A thorough understanding of their differential effects, supported by the quantitative data and experimental protocols provided in this guide, will enable researchers to more effectively utilize these compounds to unravel the complexities of actin-dependent cellular processes.

References

Unraveling the Structure-Activity Relationship of Aspochalasin I Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspochalasin I and its analogs, a class of fungal secondary metabolites, have garnered significant interest in the scientific community for their potent cytotoxic activities against various cancer cell lines. These compounds belong to the broader family of cytochalasans, which are well-documented inhibitors of actin polymerization. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the development of novel and more effective anticancer therapeutics. This guide provides a comparative analysis of this compound analogs, presenting key experimental data, detailed methodologies, and a visual representation of their mechanism of action.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic efficacy of this compound analogs is intrinsically linked to their structural features. Modifications to the isoindolone ring, the macrocyclic ring, and various substituent groups can significantly impact their potency. The following table summarizes the available 50% inhibitory concentration (IC50) values for several this compound analogs against a panel of human cancer cell lines.

CompoundNCI-H460 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)SF-268 (CNS) IC50 (µM)PC3 (Prostate) IC50 (µM)HCT-116 (Colon) IC50 (µM)Notes
This compound Reported weak to moderate cytotoxicity[1][2]Reported weak to moderate cytotoxicity[1][2]Reported weak to moderate cytotoxicity[1][2]--
Aspochalasin J Reported weak to moderate cytotoxicity[1][2]Reported weak to moderate cytotoxicity[1][2]Reported weak to moderate cytotoxicity[1][2]--
Aspochalasin K Reported weak to moderate cytotoxicity[1][2]Reported weak to moderate cytotoxicity[1][2]Reported weak to moderate cytotoxicity[1][2]--
Aspochalasin L -----Inhibits HIV-1 integrase activity with an IC50 of 71.7 µM[3]
Aspochalasin V ---No activity observedNo activity observedContains a C-7 hydroxyl and a C-20 methylthio group.[4]
Aspochalasin W ---30.439.2C-7 unsubstituted analog of Aspochalasin V.[4]
TMC-169 ----0.78 µg/mlA simple C-18-hydroxyl analog, showing remarkable cytotoxicity.[4]

Key Structure-Activity Relationship Insights:

  • Substitution at C-7: The presence of a hydroxyl group at the C-7 position appears to influence activity. For instance, Aspochalasin V (C-7 hydroxyl) was inactive, while its unsubstituted analog, Aspochalasin W, showed activity against PC3 and HCT-116 cell lines.[4]

  • Substitution on the Macrocycle: The macrocycle provides significant opportunities for structural diversification.[4] The high potency of TMC-169, a simple C-18 hydroxyl analog, suggests that even minor modifications in this region can lead to substantial changes in cytotoxicity.[4]

  • Ester vs. Ketone at C-21: Aspochalasins can be categorized based on the presence of an ester or a ketone at the C-21 position, which affects the macrocycle's connection to the isoindole unit.[4]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.

Detailed Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for determining the IC50 values of this compound analogs.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., NCI-H460, MCF-7, SF-268) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
  • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the this compound analogs in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plates for another 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plates for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action: Inhibition of Actin Polymerization

The primary mechanism of cytotoxicity for cytochalasans, including this compound analogs, is the disruption of the cellular actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, thereby inhibiting the polymerization of actin monomers.[5] This interference with actin dynamics disrupts essential cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to apoptosis.

G Mechanism of Action: Actin Polymerization Inhibition cluster_0 Cellular Environment cluster_1 Cellular Processes actin_monomers G-Actin Monomers actin_filament Barbed End Filament Pointed End actin_monomers->actin_filament:barbed Polymerization aspochalasin This compound Analog cell_division Cell Division actin_filament->cell_division Essential for cell_motility Cell Motility actin_filament->cell_motility Essential for cell_shape Cell Shape Maintenance actin_filament->cell_shape Essential for aspochalasin->actin_filament:barbed Binding and Inhibition apoptosis Apoptosis cell_division->apoptosis Disruption leads to cell_motility->apoptosis Disruption leads to cell_shape->apoptosis Disruption leads to

This compound analogs inhibit actin polymerization, leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic potential of new this compound analogs typically follows a standardized workflow.

G Experimental Workflow: Cytotoxicity Screening start Start: Synthesize or Isolate This compound Analogs stock_prep Prepare Stock Solutions (in DMSO) start->stock_prep treatment Treat Cells with Serial Dilutions of Analogs stock_prep->treatment cell_culture Culture Human Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data and Calculate IC50 Values mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End: Identify Lead Compounds for Further Development sar_analysis->end

A typical workflow for screening the cytotoxicity of this compound analogs.

References

Comparative Analysis of Aspochalasin I and TMC-169: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the cytotoxic and potential anti-angiogenic properties of two related fungal metabolites, Aspochalasin I and TMC-169.

This guide provides a comparative analysis of this compound and TMC-169, two members of the aspochalasin family of cytochalasans, which are fungal secondary metabolites.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a structured overview of their biological activities, mechanisms of action, and relevant experimental protocols.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and TMC-169. It is important to note that a direct, head-to-head comparison across a wide range of cancer cell lines under identical experimental conditions is not extensively available in the current literature. However, existing studies provide valuable insights into their relative potencies.

CompoundCell LineAssay TypeIC50 ValueSource
This compound NCI-H460 (Lung Carcinoma)CytotoxicityWeak to Moderate[2][3]
MCF-7 (Breast Cancer)CytotoxicityWeak to Moderate[2][3]
SF-268 (Glioblastoma)CytotoxicityWeak to Moderate[2][3]
Mel-Ab (Melanoma)Melanogenesis Inhibition22.4 µM[4]
TMC-169 NCI-H460 (Lung Carcinoma)CytotoxicityWeak to Moderate[2][3]
MCF-7 (Breast Cancer)CytotoxicityWeak to Moderate[2][3]
SF-268 (Glioblastoma)CytotoxicityWeak to Moderate[2][3]
U937 (Histiocytic Lymphoma)Cytotoxicity0.81 µg/mL[1]
Jurkat (T-cell Leukemia)Cytotoxicity0.2 µg/mL[1]
HL-60 (Promyelocytic Leukemia)Cytotoxicity0.68 µg/mL[1]
WiDr (Colon Adenocarcinoma)Cytotoxicity0.83 µg/mL[1]
HCT-116 (Colorectal Carcinoma)Cytotoxicity0.78 µg/mL[1]

Note: The study by Zhou et al. (2004) provides a direct comparison against NCI-H460, MCF-7, and SF-268 cell lines, describing the cytotoxicity as "weak to moderate" without specifying the exact IC50 values in the abstract.[2][3] In contrast, TMC-169 has demonstrated "remarkable" cytotoxicity against other cancer cell lines in separate studies.[1]

Mechanism of Action

The primary mechanism of action for cytochalasans, including this compound and TMC-169, is the disruption of actin filament function.[1] They bind to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin polymerization disrupts the cellular cytoskeleton, leading to various downstream effects that contribute to their biological activities.

cluster_0 Cellular Processes cluster_1 Mechanism of Action Cell Motility Cell Motility Cell Adhesion Cell Adhesion Cytokinesis Cytokinesis Intracellular Transport Intracellular Transport This compound / TMC-169 This compound / TMC-169 Actin Filaments Actin Filaments This compound / TMC-169->Actin Filaments Binds to barbed end Disruption of Actin Dynamics Disruption of Actin Dynamics Actin Filaments->Disruption of Actin Dynamics Inhibits polymerization Disruption of Actin Dynamics->Cell Motility Disruption of Actin Dynamics->Cell Adhesion Disruption of Actin Dynamics->Cytokinesis Disruption of Actin Dynamics->Intracellular Transport Apoptosis Apoptosis Disruption of Actin Dynamics->Apoptosis Induces

Mechanism of actin disruption by Aspochalasins.

Potential Anti-Angiogenic Effects

While direct evidence for the anti-angiogenic activity of this compound and TMC-169 is currently lacking, a related aspochalasin, Asperchalasine A, has been shown to inhibit angiogenesis by downregulating the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[5][6] This suggests a plausible, yet unconfirmed, mechanism for this compound and TMC-169. The VEGF pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

cluster_pathway VEGF Signaling Pathway cluster_inhibition Potential Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Activates p38 p38 PLCg->p38 Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis p38->Angiogenesis This compound / TMC-169\n(Hypothesized) This compound / TMC-169 (Hypothesized) This compound / TMC-169\n(Hypothesized)->VEGF Inhibits Expression This compound / TMC-169\n(Hypothesized)->VEGFR2 Inhibits Phosphorylation

Hypothesized anti-angiogenic mechanism.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

Workflow:

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with this compound / TMC-169 B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and TMC-169 in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Anti-Angiogenesis Assay (Chicken Chorioallantoic Membrane - CAM Assay)

This in vivo assay assesses the effect of compounds on the formation of new blood vessels.

Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Compound Application: Prepare sterile filter paper discs saturated with different concentrations of this compound or TMC-169. Place the discs on the CAM. A vehicle control and a positive control (e.g., a known angiogenesis inhibitor) should be included.

  • Incubation: Reseal the windows and incubate the eggs for an additional 48 to 72 hours.

  • Observation and Quantification: On the final day, open the windows and observe the blood vessel formation around the filter discs. Capture images and quantify the degree of angiogenesis by counting the number of blood vessel branches or measuring the area of vessel growth.

  • Data Analysis: Compare the extent of angiogenesis in the treated groups to the control groups to determine the inhibitory effect of the compounds.

Conclusion

References

Comparative Bioactivity of Aspochalasin I Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Aspochalasin I, a member of the cytochalasan family of mycotoxins, across various cell lines. This document summarizes key experimental data on its cytotoxic and antiproliferative effects, details relevant experimental protocols, and visualizes the implicated signaling pathways.

This compound has demonstrated a range of biological activities, including antiproliferative and cytotoxic effects against several cancer cell lines. Understanding its differential activity and mechanism of action in various cellular contexts is crucial for evaluating its therapeutic potential.

Data Presentation: Cytotoxicity Profile of this compound

The following table summarizes the available half-maximal inhibitory concentration (IC50) values of this compound and related aspochalasins in different human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

CompoundCell LineCell TypeBioactivityIC50 (µM)Reference
This compoundNCI-H460Lung CancerWeak to moderate cytotoxicityNot Specified[1]
This compoundMCF-7Breast CancerWeak to moderate cytotoxicityNot Specified[1]
This compoundSF-268CNS CancerWeak to moderate cytotoxicityNot Specified[1]
Aspochalasin AnalogsA2780Ovarian CancerAntiproliferative activityNot Specified[2]
Aspochalasin AnalogsMCF-7Breast CancerAntiproliferative activityNot Specified[2]
Aspochalasin AnalogsT46DBreast CancerAntiproliferative activityNot Specified[2]

Experimental Protocols

A standardized method for assessing the cytotoxic and antiproliferative activity of compounds like this compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay for Cell Viability and IC50 Determination

This protocol is a standard procedure for determining the cytotoxic effects of a compound on adherent or suspension cells in a 96-well format.[3][4][5][6]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Signaling Pathways Modulated by this compound and Related Cytochalasans

Apoptosis Induction

Cytochalasans are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[7][8] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress signal Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Mitochondrion->Bcl-2 (anti-apoptotic) inhibition Bax (pro-apoptotic) Bax (pro-apoptotic) Mitochondrion->Bax (pro-apoptotic) activation Cytochrome c release Cytochrome c release Bax (pro-apoptotic)->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis This compound This compound p21 (CDK inhibitor) p21 (CDK inhibitor) This compound->p21 (CDK inhibitor) upregulation Cyclin B1/CDK1 complex Cyclin B1/CDK1 complex p21 (CDK inhibitor)->Cyclin B1/CDK1 complex inhibition G2/M Arrest G2/M Arrest p21 (CDK inhibitor)->G2/M Arrest M Phase (Mitosis) M Phase (Mitosis) Cyclin B1/CDK1 complex->M Phase (Mitosis) promotes G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) transition cluster_0 In Vitro Studies cluster_1 Mechanism of Action Cell Line Panel Cell Line Panel MTT Assay MTT Assay Cell Line Panel->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Western Blot Western Blot IC50 Determination->Western Blot Flow Cytometry Flow Cytometry IC50 Determination->Flow Cytometry Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Western Blot->Apoptosis & Cell Cycle Analysis Flow Cytometry->Apoptosis & Cell Cycle Analysis This compound This compound This compound->Cell Line Panel

References

Aspochalasin I: A Comparative Guide to an Alternative Actin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aspochalasin I

This compound is a member of the cytochalasan family, a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton.[1] Like other cytochalasans, it is presumed to exert its biological effects by interfering with actin polymerization, a fundamental process in eukaryotic cells that is crucial for cell motility, division, and maintenance of cell shape.[1] This guide compares this compound to three other widely used actin inhibitors with distinct mechanisms of action: Cytochalasin D, Latrunculin A, and Phalloidin.

Mechanism of Action and Comparative Performance

The primary mechanism of action for cytochalasans is the capping of the barbed (fast-growing) end of actin filaments. This action prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation.[2]

This compound is expected to follow this mechanism. While specific inhibitory concentrations (IC50) for this compound in actin polymerization assays are not yet published, its activity would be comparable to other members of the aspochalasin and greater cytochalasan family. For context, the related compound, aspochalasin D, has been shown to induce the formation of actin-containing rodlets in the cytoplasm.[3]

Cytochalasin D , a well-studied cytochalasan, binds to the barbed end of F-actin, inhibiting both the association and dissociation of actin monomers.[2][4] This leads to a net depolymerization of actin filaments in vitro and in vivo.

Latrunculin A operates via a different mechanism, sequestering actin monomers (G-actin) in a 1:1 complex.[5][6] This prevents their incorporation into growing filaments, leading to the rapid disassembly of existing actin structures.

Phalloidin , in contrast, stabilizes actin filaments by binding to the interface between F-actin subunits, preventing their depolymerization.[7][8] This leads to an accumulation of filamentous actin within the cell.

The following table summarizes the known quantitative data for these established actin inhibitors.

InhibitorMechanism of ActionTargetEffect on Actin FilamentsPotency (IC50/Kd)
This compound Barbed-end capping (presumed)F-actinInhibition of elongation (presumed)Data not available
Cytochalasin D Barbed-end cappingF-actinInhibition of elongation~20-100 nM (cell-based assays)[9]
Latrunculin A Monomer sequestrationG-actinDepolymerizationKd ~0.1-0.2 µM for G-actin[10]
Phalloidin Filament stabilizationF-actinPrevents depolymerizationBinds with high affinity

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is a standard method to quantify the kinetics of actin polymerization in vitro and can be used to determine the IC50 of an inhibitor like this compound. The principle relies on the significant increase in fluorescence of pyrene-labeled G-actin upon its incorporation into a hydrophobic environment within the F-actin filament.

Materials:

  • Monomeric (G-)actin (unlabeled and pyrene-labeled)

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Induction Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • Actin inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Preparation of G-actin: Reconstitute lyophilized actin in G-buffer to a final concentration of 10 µM. Prepare a working stock containing a 5-10% ratio of pyrene-labeled to unlabeled actin. Keep on ice for at least 1 hour to ensure depolymerization.

  • Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor (e.g., this compound) to respective wells. Include a vehicle control (DMSO).

  • Initiation of Polymerization: To each well, add the G-actin mix. Immediately after, add the 10x Polymerization Induction Buffer to initiate polymerization. The final actin concentration is typically between 2-4 µM.

  • Fluorescence Reading: Place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value is the concentration of the inhibitor that reduces the polymerization rate by 50% compared to the control.

Signaling Pathway and Experimental Workflow Visualization

Disruption of the actin cytoskeleton by inhibitors like aspochalasins can have profound effects on various cellular signaling pathways. One of the most critical pathways regulating actin dynamics is the Rho GTPase signaling cascade.

RhoGTPase_Pathway Rho GTPase Signaling and Actin Cytoskeleton Regulation extracellular_signal Extracellular Signals (Growth Factors, etc.) receptor Receptor Tyrosine Kinase extracellular_signal->receptor gef GEFs receptor->gef Activates rho_gdp Rho-GDP (Inactive) gef->rho_gdp Promotes GDP-GTP exchange rho_gtp Rho-GTP (Active) rock ROCK rho_gtp->rock Activates mDia mDia rho_gtp->mDia Activates limk LIMK rock->limk Phosphorylates cofilin_p Cofilin-P (Inactive) cofilin Cofilin (Active) limk->cofilin Phosphorylates (Inactivates) actin_depolymerization Actin Filament Severing/Depolymerization cofilin->actin_depolymerization Promotes stress_fibers Stress Fiber Formation (Actin Polymerization) mDia->stress_fibers Promotes

References

A Comparative Guide to the Antimicrobial Spectrum of Aspochalasins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspochalasins, a class of cytochalasan mycotoxins, have garnered interest in the scientific community for their diverse biological activities, including their potential as antimicrobial agents. This guide provides a comparative analysis of the antimicrobial spectrum of various aspochalasins, supported by available experimental data. We delve into their activity against a range of bacteria and fungi, present detailed experimental protocols for assessing their efficacy, and explore their proposed mechanisms of action.

Antimicrobial Spectrum: A Quantitative Comparison

The antimicrobial efficacy of different aspochalasin analogues varies significantly, influenced by minor structural modifications. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected aspochalasins against various microbial strains, offering a quantitative comparison of their potency.

Aspochalasin DerivativeGram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusBacillus subtilisMicrococcus luteus
Aspochalasin G InhibitoryInhibitoryInhibitory
Aspochalasin H No ActivityNo ActivityNo Activity
Aspochalasin B 20 µMNo DataNo Data
Aspochalasin D 10 µMNo DataNo Data
Unnamed Analogue (Compound 5 in Cheng et al., 2021) 10 µMNo DataNo Data
Aspochalamins Weak ActivityWeak ActivityWeak Activity

Note: Data is compiled from various sources. "Inhibitory" indicates reported activity where a specific MIC value was not provided. Direct comparison of all compounds is challenging due to variations in tested microbial strains and experimental conditions across different studies.

Structure-Activity Relationship

The antimicrobial activity of aspochalasins is intricately linked to their chemical structure. Key observations include:

  • Gram-Positive Selectivity: Many aspochalasins demonstrate greater activity against Gram-positive bacteria than Gram-negative bacteria.[1]

  • Role of the C-21 Ketone: The presence of a ketone group at the C-21 position appears to be important for antibacterial activity. For instance, Aspochalasin G, which possesses a C-21 ketone, shows inhibitory effects against several Gram-positive bacteria.[1]

  • Impact of Hydroxyl Groups: The presence and position of hydroxyl groups on the macrocyclic ring can influence activity.

  • C-19 Tripeptide Linkage: In the case of aspochalamins, the linkage of a tripeptide at the C-19 position has been suggested to have a negative effect on their antibiotic potency compared to simpler aspochalasins.[1]

Mechanism of Action

The precise antimicrobial mechanism of aspochalasins is an area of ongoing research. However, studies on the broader class of cytochalasans, to which aspochalasins belong, provide significant insights.

Inhibition of Actin Polymerization in Fungi

In eukaryotic cells, including fungi, cytochalasans are well-known for their ability to interfere with the actin cytoskeleton. They bind to the growing ends of actin filaments, inhibiting their polymerization. This disruption of the actin network is crucial for various cellular processes in fungi, including hyphal growth and cell division, and is a likely contributor to their antifungal effects.

Antifungal Mechanism of Aspochalasins Proposed Antifungal Mechanism of Aspochalasins Aspochalasin Aspochalasin Actin_Filament Fungal Actin Filament (Growing End) Aspochalasin->Actin_Filament Binds to Polymerization Inhibition of Polymerization Aspochalasin->Polymerization Disruption Disruption of Actin Cytoskeleton Polymerization->Disruption Hyphal_Growth Inhibition of Hyphal Growth Disruption->Hyphal_Growth Cell_Division Inhibition of Cell Division Disruption->Cell_Division

Caption: Proposed mechanism of antifungal action of aspochalasins.

Inhibition of Solute Transport in Bacteria

In bacteria, which lack an actin cytoskeleton, a different mechanism of action is proposed. Studies on cytochalasin A have shown that it can inhibit the growth of Gram-positive bacteria by disrupting solute transport across the cell membrane. This interference with the uptake of essential nutrients effectively halts bacterial growth.

Antibacterial Mechanism of Aspochalasins Proposed Antibacterial Mechanism of Aspochalasins Aspochalasin Aspochalasin Cell_Membrane Bacterial Cell Membrane (Gram-Positive) Aspochalasin->Cell_Membrane Targets Solute_Transport Inhibition of Solute Transport Aspochalasin->Solute_Transport Nutrient_Uptake Blocked Nutrient Uptake Solute_Transport->Nutrient_Uptake Growth_Inhibition Bacterial Growth Inhibition Nutrient_Uptake->Growth_Inhibition

Caption: Proposed mechanism of antibacterial action of aspochalasins.

Experimental Protocols

The determination of the antimicrobial spectrum of aspochalasins relies on standardized laboratory methods. The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay for MIC Determination

This method involves preparing a serial dilution of the aspochalasin compound in a 96-well microtiter plate and then inoculating each well with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Broth Microdilution Workflow Workflow for Broth Microdilution Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Aspochalasin Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate under Optimal Conditions Inoculation->Incubation Read_Plate Visually Inspect for Growth Inhibition Incubation->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC

Caption: General workflow for determining MIC using broth microdilution.

Key Steps in the Protocol:

  • Preparation of Aspochalasin Solutions: A stock solution of the aspochalasin is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Preparation of Inoculum: The test microorganism is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated at an optimal temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: After incubation, the plates are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of the aspochalasin that completely inhibits visible growth.

Conclusion and Future Directions

The available data suggest that aspochalasins represent a promising class of natural products with antimicrobial properties, particularly against Gram-positive bacteria. The variation in activity across different analogues highlights the potential for structural modification to enhance potency and broaden the antimicrobial spectrum. Further research is warranted to elucidate the precise molecular targets and mechanisms of action, especially in bacteria. Comprehensive screening of a wider range of aspochalasins against a diverse panel of clinically relevant pathogens is crucial to fully assess their therapeutic potential. Such studies will be instrumental in guiding the development of novel antimicrobial agents derived from this fascinating class of fungal metabolites.

References

In Vivo Validation of Aspochalasin I's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I, a member of the cytochalasan family of fungal secondary metabolites, has garnered interest for its diverse biological activities. While in vitro studies have suggested potential anti-inflammatory properties for related compounds, a comprehensive in vivo validation of this compound's anti-inflammatory efficacy remains to be extensively documented in publicly available research. This guide provides a comparative framework for researchers seeking to evaluate the in vivo anti-inflammatory effects of this compound. It outlines standard experimental models, detailed protocols, and potential signaling pathways for investigation, based on established methodologies for assessing anti-inflammatory compounds.

While direct in vivo comparative data for this compound is not available in the reviewed literature, this guide presents a template for how such a study could be designed and how data could be presented. The included data tables are hypothetical and intended to serve as illustrative examples for researchers.

Comparative Analysis of In Vivo Anti-Inflammatory Models

The selection of an appropriate in vivo model is critical for elucidating the specific anti-inflammatory properties of a test compound. The choice depends on the targeted aspect of the inflammatory cascade, such as acute edema, vascular permeability, or chronic inflammation.

Table 1: Comparison of Common In Vivo Models for Acute Inflammation
Model Inflammatory Mediator Endpoint Measurement Typical Positive Control Advantages Limitations
Carrageenan-Induced Paw Edema Prostaglandins, Bradykinin, Histamine, SerotoninPaw volume/thicknessIndomethacin, DiclofenacWell-established, reproducible, reflects multiple phases of acute inflammation.Not specific to a single inflammatory pathway.
Croton Oil-Induced Ear Edema Prostaglandins, LeukotrienesEar punch weight/thicknessDexamethasone, IndomethacinSuitable for topical and systemic administration, rapid onset.Can cause severe irritation, requires animal sacrifice for punch biopsy.
Acetic Acid-Induced Vascular Permeability Histamine, Serotonin, ProstaglandinsEvans blue dye leakage into peritoneal cavityIndomethacin, AntihistaminesQuantifiable measure of vascular leakage.Invasive, terminal procedure.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating acute inflammation.[1]

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (various doses)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: Test compounds (this compound) or controls are administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Hypothetical Data Presentation

The following table illustrates how quantitative data from a carrageenan-induced paw edema study could be presented.

Table 2: Hypothetical Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment Group Dose (mg/kg) Paw Volume (mL) at 3h (Mean ± SEM) % Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.68 ± 0.04*20.0%
This compound250.51 ± 0.03 40.0%
This compound500.38 ± 0.0255.3%
Indomethacin100.35 ± 0.03**58.8%

*p < 0.05, **p < 0.01 compared to vehicle control.

Signaling Pathways and Visualization

While the precise in vivo mechanism of this compound is yet to be fully elucidated, related cytochalasans have been shown to modulate key inflammatory pathways in vitro. For instance, Aspochalasin U has demonstrated inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. Other cytochalasans have been found to inhibit nitric oxide (NO) production in LPS-induced macrophages.[2] These findings suggest that this compound may exert its anti-inflammatory effects by targeting pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Hypothesized Signaling Pathway of this compound in Inflammation

The following diagram illustrates a potential mechanism of action for this compound based on the known activities of related compounds.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB IKK->NFkB activates p65_p50 p65/p50 NFkB->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Gene Pro-inflammatory Gene Transcription p65_p50_nuc->Gene AP1_nuc->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 AspochalasinI This compound AspochalasinI->IKK inhibits AspochalasinI->MAPK inhibits

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

The diagram below outlines a typical workflow for the in vivo evaluation of a novel anti-inflammatory compound.

G start Compound Selection animal_model Selection of In Vivo Model (e.g., Paw Edema) start->animal_model dosing Dose Range Finding Study animal_model->dosing main_exp Main Experiment: Vehicle, Compound, Positive Control Groups dosing->main_exp induction Induction of Inflammation (e.g., Carrageenan) main_exp->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) induction->measurement analysis Data Analysis (Statistics, % Inhibition) measurement->analysis report Report and Interpretation analysis->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.